Technical Documentation Center

Imidazo[2,1-B]thiazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Imidazo[2,1-B]thiazole-3-carboxylic acid
  • CAS: 479028-73-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacological Potential of Imidazo[2,1-b]thiazole Derivatives with Functionalization at the 3-Position

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the pharmacological potential of imidazo[2,1-b]thiazole derivatives, with a particular focus on co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological potential of imidazo[2,1-b]thiazole derivatives, with a particular focus on compounds functionalized at the 3-position with carboxylic acid and related moieties. As a privileged heterocyclic scaffold in medicinal chemistry, imidazo[2,1-b]thiazole has garnered significant attention due to its broad spectrum of biological activities and synthetic accessibility.[1] This document delves into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the anticancer, antimicrobial, and anti-inflammatory properties of these promising compounds.

The Imidazo[2,1-b]thiazole Scaffold: A Core of Therapeutic Promise

The imidazo[2,1-b]thiazole system is a fused bicyclic heteroaromatic ring structure that serves as the foundation for a multitude of biologically active molecules.[2] Its structural rigidity, planarity, and rich electronic properties make it an ideal scaffold for interacting with various biological targets. The versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

Functionalization at the 3-position, in particular, has been explored as a strategy to enhance the therapeutic potential of this scaffold. The introduction of groups such as carboxylic acids, acetic acids, and their derivatives can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. These acidic or isosteric moieties can act as crucial pharmacophores, anchoring the molecule to the active sites of enzymes or receptors.

Synthetic Pathways to 3-Functionalized Imidazo[2,1-b]thiazoles

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound. To introduce functionality at the 3-position, a common strategy is to utilize a starting material that already contains the desired group or a precursor that can be subsequently modified.

A general and widely adopted method for the synthesis of the imidazo[2,1-b]thiazole core is the reaction between a 2-aminothiazole and a phenacyl bromide derivative.[3] Variations in both reactants allow for a diverse range of substitutions on the final fused heterocyclic system. For instance, starting with 2-aryl-2H-1,2,3-triazole-4-carboxylic acids, one can synthesize 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles, which can then be reacted with phenacyl bromides to yield imidazo[2,1-b]-1,3,4-thiadiazoles.[4]

Synthetic_Pathway_to_Imidazo_2_1_b_thiazoles cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_functionalization 3-Position Functionalization Reactant1 2-Aminothiazole Derivative Reaction Cyclocondensation Reactant1->Reaction Reactant2 α-Halocarbonyl Compound (e.g., Phenacyl Bromide) Reactant2->Reaction Product Imidazo[2,1-b]thiazole Core Reaction->Product Modification Introduction of -COOH, -CH2COOH, or related groups Product->Modification

Caption: General synthetic workflow for 3-functionalized imidazo[2,1-b]thiazoles.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents, with activities reported against a wide range of human cancer cell lines.[5][6][7]

Mechanistic Insights and Cellular Targets

The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis. Some derivatives have been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M phases, preventing cancer cells from dividing.[8] Furthermore, several compounds have been identified as potent inducers of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.[8]

While the precise molecular targets are still under investigation for many derivatives, some studies suggest that they may act as inhibitors of key signaling proteins involved in cancer progression. For example, the inhibition of protein kinases, which are often dysregulated in cancer, is a plausible mechanism of action.

Anticancer_Mechanism cluster_pathways Cellular Pathways cluster_outcomes Outcomes Derivative Imidazo[2,1-b]thiazole Derivative CellCycle Cell Cycle Progression Derivative->CellCycle Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces Arrest Cell Cycle Arrest (G0/G1 or G2/M) CellCycle->Arrest Death Apoptotic Cell Death Apoptosis->Death

Caption: Putative mechanisms of anticancer activity for imidazo[2,1-b]thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on the imidazo[2,1-b]thiazole scaffold play a crucial role in determining their anticancer potency. For instance, the presence of certain aryl groups at the 6-position, often with electron-withdrawing or electron-donating groups, can significantly modulate the cytotoxic activity. The functional group at the 3-position is also a key determinant of activity.

Key Experimental Findings

The following table summarizes the in vitro anticancer activity of selected imidazo[2,1-b]thiazole and related imidazo[2,1-b][9][10][11]thiadiazole derivatives.

Compound IDSubstitution PatternCancer Cell LineActivity (IC50, µM)Reference
Derivative 3c Isobenzofuran-basedMCF-735.81[11]
Compound 11a Chalcone derivativeVarious0.65 - 2.25[8]
Compound 11b Chalcone derivativeVarious0.65 - 2.25[8]
Compound 26 Phenylurea derivativeA375P (Melanoma)Sub-micromolar[5]
Compound 27 Phenylurea derivativeA375P (Melanoma)Sub-micromolar[5]
Compound 6i Diaryl benzo[d]imidazo[2,1-b]thiazoleMCF-7- (81% inhibition)[12]
Compound 6j Diaryl benzo[d]imidazo[2,1-b]thiazoleMCF-7- (73% inhibition)[12]
Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment using SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the in vitro anticancer activity of novel compounds.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Absorbance Reading: Add Tris-base solution to each well to solubilize the protein-bound dye. Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Infectious Diseases

Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, viruses, and mycobacteria.[10][13][14][15]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[10][15]

4.1.1 Mechanisms of Action

The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms. This could include the inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication. Molecular docking studies have suggested potential interactions with key enzymes in microbial pathways.[10]

4.1.2 SAR and Key Findings

The antimicrobial activity is highly dependent on the substitution pattern on the imidazo[2,1-b]thiazole ring. For example, the introduction of benzofuran moieties has been shown to enhance the antimicrobial properties of some derivatives.[15]

Compound ClassTarget OrganismsActivity (MIC, µg/mL)Reference
Chalcone-based derivativesE. coli, P. aeruginosa, S. aureus200 - 500[10]
Benzofuran derivativesS. aureus, P. aeruginosa, E. coliPromising activity[15]
Imidazolidone/Oxazepine derivativesBacteria and fungiStrong to moderate[14]

4.1.3 Detailed Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral and Antimycobacterial Potential

Derivatives of imidazo[2,1-b]thiazole have also shown promise as antiviral and antimycobacterial agents.[13]

4.2.1 Overview of Activities and Targets

Specific derivatives have demonstrated activity against viruses such as Feline coronavirus and Coxsackie B4 virus.[13] In the realm of antimycobacterial research, certain compounds have exhibited promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[13]

Compound IDActivityTarget Organism/VirusKey FindingReference
5a-c AntitubercularM. tuberculosisPromising activity[13]
6d AntiviralCoxsackie B4 virusPotent activity[13]
5d AntiviralFeline corona and herpes virusesEffective[13]

4.2.2 Detailed Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis. It is based on the ability of metabolically active mycobacteria to reduce the Alamar Blue reagent.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds

  • Alamar Blue reagent

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add the Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research. Imidazo[2,1-b]thiazole derivatives have shown potential as anti-inflammatory agents, with some compounds exhibiting activity comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs).[9][16][17]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[16] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.

Anti_inflammatory_Mechanism cluster_pathway Inflammatory Pathway cluster_outcome Outcome Derivative Imidazo[2,1-b]thiazole Derivative COX2 COX-2 Enzyme Derivative->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation and Pain Prostaglandins->Inflammation Mediates

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imidazo[2,1-b]thiazole-3-carboxylic Acid Derivatives on Target Proteins

Abstract The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the mechanism of action of imidazo[2,1-b]thiazole-3-carboxylic acid and its related analogues on their key protein targets. We will delve into the molecular interactions, binding sites, and conformational changes that underpin their therapeutic effects in oncology, infectious diseases, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of this versatile chemical class.

Introduction: The Versatility of the Imidazo[2,1-b]thiazole Scaffold

Imidazo[2,1-b]thiazole is a fused heterocyclic system that has garnered significant attention in drug discovery due to its synthetic accessibility and diverse biological profile.[1] This scaffold's rigid, planar structure and its capacity for substitution at multiple positions allow for the fine-tuning of its physicochemical properties and biological activity. Derivatives of this core have been investigated as anticancer, antimycobacterial, anti-inflammatory, and antiviral agents.[2][3][4] The mechanism of action is varied and highly dependent on the specific substitutions on the imidazo[2,1-b]thiazole core, leading to interactions with a range of protein targets. This guide will focus on the molecular mechanisms of these interactions for some of the most well-characterized targets.

Key Protein Targets and Therapeutic Areas

Imidazo[2,1-b]thiazole derivatives have been shown to exert their effects by modulating the function of several key proteins. This section will introduce the primary targets and their relevance in various diseases.

Target Protein Therapeutic Area Mechanism of Action Key References
Tubulin OncologyInhibition of microtubule polymerization[2][4][5]
RAF Kinases (pan-RAF) Oncology (Melanoma)Inhibition of kinase activity and dimerization[1][6][7]
Pantothenate Synthetase (PS) Infectious Disease (Tuberculosis)Enzyme inhibition[8][9][10]
Cyclooxygenase-2 (COX-2) InflammationSelective enzyme inhibition[11][12]

In-depth Mechanism of Action

Tubulin: Disrupting the Cytoskeleton in Cancer

A significant number of imidazo[2,1-b]thiazole derivatives exhibit potent anticancer activity by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport.

Molecular Interaction: These compounds act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin. This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[13] The resulting disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Binding Site Analysis: Molecular docking studies have identified key interacting residues within the colchicine binding site. For instance, certain imidazo[2,1-b][14][15][16]thiadiazole-linked oxindoles have been shown to interact with αAsn101, βThr179, and βCys241.[2][17] These interactions, which can include hydrogen bonds and van der Waals forces, stabilize the compound within the binding pocket and prevent the conformational changes required for microtubule elongation.[5]

Downstream Effects: The inhibition of tubulin polymerization leads to a cascade of cellular events, including the accumulation of cells in the G2/M phase of the cell cycle, which can be observed by an increase in the expression of cyclin B1.[2][4] Ultimately, this mitotic arrest triggers the intrinsic apoptotic pathway.

cluster_0 Mechanism of Tubulin Inhibition Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative Colchicine Binding Site on β-Tubulin Colchicine Binding Site on β-Tubulin Imidazo[2,1-b]thiazole Derivative->Colchicine Binding Site on β-Tubulin Binds to Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Colchicine Binding Site on β-Tubulin->Inhibition of Tubulin Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disruption of Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of tubulin inhibition by imidazo[2,1-b]thiazole derivatives.

Pan-RAF Kinases: Targeting the MAPK Pathway in Melanoma

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation and survival. Mutations in the BRAF kinase, a key component of this pathway, are prevalent in melanoma. Imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, targeting wild-type and mutant forms of BRAF, as well as CRAF.[1][6]

Molecular Interaction: These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of RAF. A crucial aspect of their mechanism is the ability to inhibit the dimerization of RAF kinases.[7] In some cases of acquired resistance to BRAF inhibitors, paradoxical activation of the MAPK pathway occurs through the formation of RAF dimers. Pan-RAF inhibitors can overcome this resistance by preventing the formation of these dimers.[7]

Downstream Effects: By inhibiting RAF kinase activity, these compounds block the phosphorylation and activation of downstream kinases MEK and ERK.[1][6] The inhibition of the MAPK cascade ultimately leads to decreased cell proliferation and the induction of apoptosis in melanoma cells.

cluster_1 MAPK Signaling Pathway Inhibition Growth Factors Growth Factors RAS RAS Growth Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Imidazo[2,1-b]thiazole Pan-RAF Inhibitor Imidazo[2,1-b]thiazole Pan-RAF Inhibitor Imidazo[2,1-b]thiazole Pan-RAF Inhibitor->RAF Inhibits kinase activity & dimerization

Caption: Inhibition of the MAPK signaling pathway by pan-RAF inhibitors.

Pantothenate Synthetase: A Target in Mycobacterium tuberculosis

Pantothenate synthetase (PS) is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A. As this pathway is absent in humans, PS is an attractive target for the development of new antitubercular agents.

Molecular Interaction: Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of Mycobacterium tuberculosis PS.[9][10] Molecular docking studies suggest that these compounds bind to the active site of the enzyme, likely competing with the natural substrates.[8] The specific interactions can involve hydrogen bonding and hydrophobic interactions with key residues in the active site, preventing the catalytic reaction.

Downstream Effects: Inhibition of PS depletes the bacterial cell of pantothenate and coenzyme A, which are vital for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. This metabolic disruption leads to the inhibition of bacterial growth and, ultimately, cell death.

Cyclooxygenase-2 (COX-2): Selective Inhibition for Anti-Inflammatory Action

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors are therefore desirable for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Molecular Interaction: Certain imidazo[2,1-b]thiazole derivatives, particularly those bearing a methylsulfonyl pharmacophore, have been shown to be potent and selective COX-2 inhibitors.[11][12] The selectivity for COX-2 over COX-1 is attributed to the larger and more accommodating active site of the COX-2 enzyme, which can bind the bulkier imidazo[2,1-b]thiazole scaffold.

Downstream Effects: By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Experimental Protocols for Target Validation and Mechanistic Studies

This section provides detailed step-by-step methodologies for key experiments to investigate the mechanism of action of imidazo[2,1-b]thiazole derivatives.

In Vitro Tubulin Polymerization Assay (Fluorometric)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that binds to microtubules.

Materials:

  • Purified tubulin (porcine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (imidazo[2,1-b]thiazole derivative)

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, polymerization buffer, and glycerol.

  • Add the fluorescent reporter dye to the reaction mixture.

  • Aliquot the reaction mixture into the wells of a pre-chilled 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include wells for vehicle control and positive controls.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target protein within intact cells.[15][16]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified to assess target engagement.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • Test compound (imidazo[2,1-b]thiazole derivative)

  • Phosphate-buffered saline (PBS)

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Apparatus for cell lysis (e.g., for freeze-thaw cycles)

  • High-speed centrifuge

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Compound Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (for a melt curve) or at a single, optimized temperature (for a dose-response curve) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using a method such as repeated freeze-thaw cycles.[3]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[3]

  • Quantification and Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Interpretation: An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle control at a given temperature indicates target stabilization and therefore, target engagement.

cluster_2 CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Target Engagement Analysis Target Engagement Analysis Western Blot->Target Engagement Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro RAF Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a RAF kinase.

Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay is used to detect the phosphorylation of a substrate (e.g., MEK1) by a RAF kinase.

Materials:

  • Recombinant RAF kinase (e.g., B-RAF, C-RAF)

  • Fluorescently labeled substrate (e.g., fluorescein-MEK1)

  • ATP

  • Kinase reaction buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Test compound

  • 384-well low-volume plates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the RAF kinase and the fluorescently labeled substrate in the kinase reaction buffer.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay determines the inhibitory activity of a compound against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound

  • Positive control (e.g., Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, heme, and diluted COX-2 enzyme to the appropriate wells.[14]

  • Add the test compound dilutions, vehicle control, or positive control to the wells.

  • Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.[14]

  • Initiate the reaction by adding the colorimetric substrate solution followed by the arachidonic acid solution.[14]

  • Immediately shake the plate and incubate for 5 minutes at 25°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).[14]

  • Calculate the percent inhibition and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For example, in the case of COX-2 inhibitors, the presence of a 4-(methylsulfonyl)phenyl group at the 6-position of the imidazo[2,1-b]thiazole ring is crucial for potent and selective activity.[11] The type and size of the amine substituent at the C-5 position also significantly influence both the potency and selectivity of COX-2 inhibition.[11] For antitubercular agents targeting pantothenate synthetase, modifications to the carbohydrazide moiety at the 3-position of the benzo[d]imidazo[2,1-b]thiazole core have been shown to be critical for activity.[9] These examples highlight the importance of systematic structural modifications in optimizing the pharmacological profile of this class of compounds.

Conclusion and Future Directions

The imidazo[2,1-b]thiazole-3-carboxylic acid scaffold and its derivatives represent a rich source of biologically active molecules with diverse mechanisms of action. Their ability to interact with key protein targets in oncology, infectious diseases, and inflammation underscores their therapeutic potential. This guide has provided an in-depth look at the molecular mechanisms of action for several of these targets, along with detailed experimental protocols to facilitate further research. Future work in this area will likely focus on leveraging our understanding of the SAR and molecular interactions to design next-generation imidazo[2,1-b]thiazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of advanced techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable in further elucidating the precise binding modes of these compounds and guiding rational drug design.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine.
  • Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][14][15][16]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed.

  • Benchchem. (n.d.). An In-Depth Technical Guide to B-Raf IN 8: Chemical Structure, Properties, and Experimental Protocols.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Kim, J. E., et al. (2022). Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma. Anticancer Research.
  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA).
  • El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. PubMed.
  • Chitti, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
  • Nagireddy, P. K. R., et al. (2019).
  • Kamal, A., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b][14][15][16]thiadiazole-Linked Oxindoles as Potent Tubulin Polymerization Inhibitors. ResearchGate.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Sriram, D., et al. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. PMC.
  • Kamal, A., et al. (2017).
  • Samala, G., et al. (2025). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors.
  • Wang, Y., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Gosa, A. C., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][14][15][16]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI.

  • Kwasnoski, O. L., et al. (n.d.).
  • Abcam. (n.d.). Western blot protocol.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.
  • Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
  • Haling, J. R., et al. (2016).
  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed.
  • Perera, P. (2003).
  • Al-Said, M. S., et al. (n.d.). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity. Semantic Scholar.
  • Fassihi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PMC.
  • MilliporeSigma. (n.d.). In vitro Tubulin Polymerization Assay 99 Pure Millipore.
  • Fassihi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed.
  • Sriram, D., et al. (2016).
  • de Carvalho, L. P. S., et al. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers.
  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against.
  • Fassihi, A., et al. (2018).
  • Al-Ghorbani, M., et al. (n.d.).
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Addgene. (2022). Western Blot.
  • Strauss, E., et al. (2003).
  • Promega Corporation. (n.d.). RAS-RAF Pathway Assays.
  • ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay data.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[2,1-b]thiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. This fused bicyclic system is a cornerstone in the development of novel therapeutic agents, with derivatives reported to exhibit antitubercular, antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Its structural rigidity and rich electronic features allow for specific interactions with various biological targets. Understanding the fundamental physicochemical properties of derivatives like Imidazo[2,1-b]thiazole-3-carboxylic acid is therefore a critical first step in the rational design and development of new drugs, enabling researchers to predict and optimize their pharmacokinetic and pharmacodynamic profiles.

Section 1: Molecular Weight of Imidazo[2,1-b]thiazole-3-carboxylic acid

The molecular weight (MW) of a compound is a fundamental physical property, essential for stoichiometric calculations in synthesis, preparing solutions of known concentrations, and interpreting analytical data such as mass spectrometry.

The chemical structure of Imidazo[2,1-b]thiazole-3-carboxylic acid consists of a fused imidazole and thiazole ring system with a carboxylic acid substituent at the 3-position. Its molecular formula is C₆H₄N₂O₂S .

Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u, Sulfur: ~32.06 u), the precise molecular weight can be calculated.

For many applications, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element.

This compound is often synthesized and utilized as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.[1] The addition of HCl increases the molecular weight.

Table 1: Molecular Weight and Formula Summary

Compound NameMolecular FormulaMolar Mass ( g/mol )Form
Imidazo[2,1-b]thiazole-3-carboxylic acidC₆H₄N₂O₂S168.18Free acid
Imidazo[2,1-b]thiazole-3-carboxylic acid HClC₆H₅ClN₂O₂S204.63Hydrochloride salt[1]

Section 2: The Partition Coefficient (LogP) - A Critical Determinant of Drug-Likeness

The partition coefficient (P) is a measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). It is defined as the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium.

P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

Due to the wide range of P values, it is more conveniently expressed in its logarithmic form, LogP .[2][3]

  • Positive LogP : Indicates higher affinity for the lipidic (n-octanol) phase, suggesting greater lipophilicity.

  • Negative LogP : Indicates higher affinity for the aqueous phase, suggesting greater hydrophilicity.

  • LogP of 0 : Indicates equal distribution between the two phases.[3]

The Importance of LogP in Drug Discovery and Development

LogP is arguably one of the most critical physicochemical parameters in drug design as it profoundly influences a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4]

  • Absorption : For oral administration, a drug must pass through the lipid-rich membranes of the gastrointestinal tract. A suitable LogP (typically in the range of 1 to 3) ensures a balance between sufficient aqueous solubility to dissolve in gut fluids and adequate lipophilicity to permeate cell membranes.[1]

  • Distribution : LogP affects how a drug is distributed throughout the body. Highly lipophilic drugs (high LogP) may cross the blood-brain barrier but can also accumulate in fatty tissues, leading to a longer half-life and potential toxicity.[2]

  • Metabolism : The primary enzymes responsible for drug metabolism, such as cytochrome P450s, are often located in lipophilic environments. Higher LogP values are frequently associated with increased metabolic susceptibility.[4]

  • Excretion : Hydrophilic compounds (low LogP) are more readily eliminated by the kidneys.

Lipinski's Rule of Five, a widely recognized guideline for predicting the "drug-likeness" of a molecule for oral administration, stipulates that the LogP should be less than 5.[3][4]

LogP of Imidazo[2,1-b]thiazole-3-carboxylic acid

The parent scaffold, imidazo[2,1-b]thiazole (C₅H₄N₂S) , has a calculated XLogP3 value of 1.9 .[5] This value indicates a moderate degree of lipophilicity.

The addition of the -carboxylic acid (-COOH) group at the 3-position will significantly decrease the LogP value. The -COOH group is highly polar and capable of hydrogen bonding with water, thereby increasing the compound's hydrophilicity.

Therefore, the LogP of Imidazo[2,1-b]thiazole-3-carboxylic acid is expected to be considerably lower than 1.9.

Introducing LogD: A More Relevant Parameter for Ionizable Compounds

Since Imidazo[2,1-b]thiazole-3-carboxylic acid contains an acidic carboxylic group, it will exist in both neutral and ionized (deprotonated) forms in a pH-dependent equilibrium. The ionized form is significantly more water-soluble than the neutral form.

For such ionizable compounds, the Distribution Coefficient (LogD) is a more physiologically relevant descriptor of lipophilicity. LogD is the ratio of the sum of the concentrations of all forms of the compound (ionized and non-ionized) in each phase.[6]

D = ([Compound]ₙₑᵤₜᵣₐₗ + [Compound]ᵢₒₙᵢ₂ₑᏧ)ₒ꜀ₜₐₙₒₗ / ([Compound]ₙₑᵤₜᵣₐₗ + [Compound]ᵢₒₙᵢ₂ₑᏧ)ₐᵩᵤₑₒᵤₛ

LogD is pH-dependent. At physiological pH (e.g., 7.4), the carboxylic acid will be predominantly deprotonated, resulting in a low LogD₇.₄ value, indicating high aqueous solubility. This is a critical consideration for formulation and predicting behavior in the bloodstream.

LogP_Concept cluster_0 Biphasic System cluster_1 LogP Calculation Aqueous_Phase Aqueous Phase (Water) mol_aq Molecule Organic_Phase Lipidic Phase (n-Octanol) mol_org Molecule Equilibrium Equilibrium Partitioning mol_aq->Equilibrium Hydrophilicity Equilibrium->mol_org Lipophilicity LogP_Eq LogP = log ( [Molecule]octanol / [Molecule]water ) Equilibrium->LogP_Eq

Caption: Conceptual diagram of LogP determination.

Section 3: Methodologies for LogP/D Determination

Both computational and experimental methods are used to determine LogP. While computational models provide rapid estimations, experimental determination is essential for accuracy.

Computational Prediction

Numerous software algorithms (e.g., CLogP, ALOGP, XLogP3) predict LogP based on the compound's structure. These methods typically use a fragment-based approach, where the LogP is calculated by summing the contributions of individual atoms and functional groups, with correction factors for intramolecular interactions.[7] These are invaluable for high-throughput virtual screening of large compound libraries before synthesis.

Experimental Determination

A. The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the "gold standard" for LogP measurement due to its directness and accuracy.[][9]

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined analytically.

Detailed Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4 for LogD determination). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer by stirring them together for 24 hours and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of Imidazo[2,1-b]thiazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol and aqueous phases (e.g., 2 mL of each). Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the tube and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP or LogD value using the measured concentrations.

Shake_Flask_Workflow start Start prep 1. Prepare & Saturate n-Octanol and Water/Buffer start->prep add 2. Add Compound to Biphasic System prep->add shake 3. Shake to Reach Equilibrium add->shake centrifuge 4. Centrifuge for Phase Separation shake->centrifuge quantify 5. Quantify Compound in Each Phase (e.g., HPLC) centrifuge->quantify calc 6. Calculate LogP/D quantify->calc end End calc->end

Caption: Workflow for the Shake-Flask method.

B. HPLC-Based Method (OECD Guideline 117)

A faster, less material-intensive method utilizes reverse-phase HPLC (RP-HPLC).[7][10]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value. A series of standard compounds with known LogP values are run to create a calibration curve. The LogP of the test compound is then interpolated from its retention time.[11][12]

Detailed Protocol:

  • System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Sample Analysis: Inject each standard and the test compound (Imidazo[2,1-b]thiazole-3-carboxylic acid) onto the column and record their retention times (tᵣ).

  • Calculate Dead Time (t₀): Determine the column's void time by injecting an unretained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each compound, calculate the capacity factor: k = (tᵣ - t₀) / t₀ .

  • Generate Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear regression of this plot yields a calibration equation.

  • Determine LogP: Use the log(k) value of Imidazo[2,1-b]thiazole-3-carboxylic acid and the calibration equation to determine its LogP.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Available from: [Link]

  • Pion. (2024, January 16). Introduction to log P and log D in drug development. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available from: [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • Fuguet, E., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Liang, G., et al. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Available from: [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • PubChem. Imidazo(2,1-b)thiazole. Available from: [Link]

Sources

Exploratory

Toxicity and in vitro safety profile of imidazo[2,1-b]thiazole-3-carboxylic acid

Technical Whitepaper: In Vitro Safety Profile and Toxicological Dynamics of Imidazo[2,1-b]thiazole-3-carboxylic Acid and its Derivatives Executive Summary & Pharmacophore Significance Imidazo[2,1-b]thiazole-3-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Vitro Safety Profile and Toxicological Dynamics of Imidazo[2,1-b]thiazole-3-carboxylic Acid and its Derivatives

Executive Summary & Pharmacophore Significance

Imidazo[2,1-b]thiazole-3-carboxylic acid (ITCA) and its hydrochloride salt represent a highly versatile fused bicyclic heterocycle[1]. Characterized by an electron-deficient thiazole ring fused to a nitrogen-rich imidazole core, this scaffold is a foundational building block in modern medicinal chemistry[1]. As a Senior Application Scientist overseeing early-stage drug development, I frequently utilize this scaffold in the design of novel SIRT1 activators[2], anti-tuberculosis agents targeting the QcrB complex[3], and targeted anticancer therapeutics[4]. While the therapeutic efficacy of these derivatives is well-documented, understanding the intrinsic in vitro safety profile and toxicological liabilities of the ITCA core is paramount for successful clinical translation.

Mechanistic Toxicology & Cellular Impact

The safety profile of ITCA derivatives is heavily dictated by their target affinity and cellular accumulation. Nitrogen-rich heterocycles inherently carry risks of off-target binding, particularly concerning hepatotoxicity and cardiotoxicity (e.g., hERG channel inhibition).

However, empirical data demonstrates that optimized imidazo[2,1-b]thiazole derivatives maintain a highly favorable safety window. For instance, SIRT1-activating derivatives synthesized from ITCA esters show no overt signs of liver toxicity or adverse clinical chemistry in prolonged in vivo models[2]. Similarly, imidazo[2,1-b]thiazole-5-carboxamides engineered for anti-tuberculosis activity exhibit remarkable selectivity for mycobacterial cytochrome complexes over mammalian mitochondrial respiration, yielding VERO cell toxicity thresholds exceeding 100 µM[5].

Fig 1. Mechanistic pathway of imidazo[2,1-b]thiazole derivatives and potential toxicity routes.

Quantitative Safety Metrics

To contextualize the safety of the ITCA scaffold, we must analyze the cytotoxicity of its downstream derivatives across diverse cell lines. The table below synthesizes quantitative toxicity data, illustrating the scaffold's broad therapeutic index when properly functionalized.

Compound Class / DerivativeCell LineAssay TypeIC50 / Toxicity ThresholdPrimary Application
Imidazo[2,1-b]thiazole-5-carboxamides VERO (Mammalian)Cell Viability>100 µM[5]Anti-tuberculosis
ITCA-derived SIRT1 Activators HepG2 / In VivoHepatic ToxNo overt toxicity[2]Metabolic Disorders
Imidazo[2,1-b]thiazole-Noscapine MIA PaCa-2SRBLow µM (Targeted)[4]Anticancer
Aryl Hydrazone Derivatives A549 (Lung)XTT255 - 319 µg/mL[6]Anticancer

Self-Validating In Vitro Safety Protocol

In drug development, relying on a single viability metric can yield false positives for toxicity. For instance, if a compound inhibits mitochondrial function without causing immediate cell death, standard metabolic assays will misreport the cytotoxicity. To ensure scientific integrity, I mandate a dual-endpoint, self-validating workflow for evaluating ITCA derivatives.

Rationale & Causality: We utilize the MTT assay to measure mitochondrial reductase activity, paired with the Sulforhodamine B (SRB) assay to measure total cellular protein mass[4]. A divergence between MTT and SRB values indicates metabolic suppression rather than direct cytotoxicity. VERO cells are selected to establish a non-cancerous mammalian baseline[3].

Step-by-Step Methodology:

  • Cell Seeding & Standardization: Seed VERO and HepG2 cells at 1×104 cells/well in 96-well plates.

    • Causality: HepG2 specifically screens for hepatotoxicity, a primary failure point for nitrogenous heterocycles, while VERO establishes the general mammalian therapeutic index.

  • Compound Preparation & Internal Controls: Dissolve the ITCA derivative in DMSO, diluting to final concentrations of 0.1 to 100 µM.

    • Self-Validation: Include a 0.1% DMSO vehicle control (to rule out solvent toxicity) and 10 µM Cisplatin (positive control to validate assay sensitivity).

  • Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO₂.

  • Dual-Endpoint Assessment:

    • MTT Arm: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals in DMSO. Read absorbance at 570 nm.

    • SRB Arm: Fix cells with 10% TCA at 4°C for 1 hour. Stain with 0.4% SRB for 30 mins. Wash with 1% acetic acid. Solubilize in 10 mM Tris base. Read absorbance at 515 nm.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression.

Fig 2. Self-validating in vitro safety screening workflow for novel heterocyclic compounds.

Conclusion

The imidazo[2,1-b]thiazole-3-carboxylic acid scaffold offers a privileged structure for drug discovery. When evaluated through rigorous, self-validating in vitro protocols, its derivatives consistently demonstrate a highly manageable safety profile, characterized by low mammalian cytotoxicity and high target specificity.

Sources

Foundational

Whitepaper: Electronic and Steric Topography of the Imidazo[2,1-b]thiazole Core in Drug Discovery

Executive Summary The imidazo[2,1-b]thiazole core is a privileged, fused bicyclic heterocycle characterized by a bridgehead nitrogen and a sulfur atom. Found in clinically approved drugs like the anthelmintic levamisole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole core is a privileged, fused bicyclic heterocycle characterized by a bridgehead nitrogen and a sulfur atom. Found in clinically approved drugs like the anthelmintic levamisole and advanced antineoplastic candidates like quizartinib[1], this scaffold offers exceptional versatility. Its unique electronic delocalization and planar steric profile allow it to intercalate deeply into the hydrophobic pockets of kinases and enzymes. This whitepaper synthesizes the electronic and steric properties of the imidazo[2,1-b]thiazole core, detailing how these fundamental characteristics dictate target engagement, and provides field-validated synthetic protocols for its construction.

Electronic Architecture and Reactivity

The electronic properties of the imidazo[2,1-b]thiazole system are governed by the push-pull dynamics between the electron-donating bridgehead nitrogen (N4) and the polarizable sulfur atom (S1). This resonance delocalization across the 5-5 fused system creates a highly tunable Molecular Electrostatic Potential (MESP).

  • Electron-Withdrawing Groups (EWGs): Substituting the C-2 or C-6 positions with halogens (e.g., fluorine, chlorine) significantly decreases the electron density of the core. Density Functional Theory (DFT) analyses reveal that halogenation increases the chemical stability (higher ΔE gap) and enhances binding affinity through halogen bonding, which is particularly effective against targets like Mycobacterium tuberculosis (DprE1 enzyme)[2]. Furthermore, fluorination alters molecular geometry and increases resistance to enzymatic cleavage, a critical factor in developing α-glucosidase inhibitors[3].

  • Electron-Donating Groups (EDGs): The introduction of methoxy or hydroxyl groups increases the Highest Occupied Molecular Orbital (HOMO) energy, rendering the core more reactive[2]. While this can decrease metabolic half-life, it provides critical hydrogen-bond donor/acceptor sites necessary for anchoring the molecule in kinase hinge regions.

G Core Imidazo[2,1-b]thiazole Core Elec Electronic Tuning (Halogens, Methoxy) Core->Elec C-2 / C-6 Substitution Steric Steric Bulk (Aryl, Alkyl groups) Core->Steric C-3 / C-5 Substitution Target Kinase Binding (EGFR, BRAF) Elec->Target Modulates H-bonding Steric->Target Pocket fit & Selectivity

Caption: SAR logic mapping electronic and steric tuning to kinase binding.

Steric Topography and Target Engagement

The inherent planarity of the imidazo[2,1-b]thiazole core minimizes steric clashes, allowing it to act as an ATP-competitive inhibitor in narrow kinase pockets. However, the vectorization of steric bulk at the C-3, C-5, and C-6 positions is the primary driver of target selectivity.

  • Kinase Pocket Intercalation (EGFR/BRAF): In the development of pan-RAF inhibitors targeting the V600E-BRAF mutation, bioisosteric replacement and the addition of specific steric bulk (e.g., m-hydroxyl or m-methoxy groups on the C-6 phenyl ring) force a dihedral twist. This precise steric volume optimizes the fit within the allosteric pocket, locking the kinase in an inactive conformation[4]. Similarly, bulky aryl substitutions have yielded potent EGFR/HER2 inhibitors capable of inducing cell cycle arrest[5],[6].

  • Viral Protein Targeting (HCV NS4B): Steric mapping has been pivotal in designing Hepatitis C Virus (HCV) NS4B inhibitors. By precisely tuning the steric bulk to target the second amphipathic α -helix (4BAH2) of NS4B, researchers achieved nanomolar efficacy (EC50 = 16 nM) without triggering cross-resistance to other direct-acting antivirals[7].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table summarizes the quantitative impact of electronic and steric modifications on the imidazo[2,1-b]thiazole core against various biological targets.

Compound / DerivativeTargetKey SubstituentSteric/Electronic EffectActivity (IC50 / MIC)Ref
9i / 9m (Hydrazones) MDA-MB-231 (Breast Cancer)Aryl Hydrazone at C-2Enhanced H-bonding, triggers G0/G1 arrest1.12 - 1.65 μM[8]
Compound 23 EGFR / HER2Bulky aryl groupsKinase pocket intercalation1.81 μM (MCF-7)[6]
26f / 28g HCV NS4B (Genotype 1b)Amphipathic helix targetingSynergistic steric volume16 - 31 nM[7]
5b, 5d, 5h (Sulfonamides) M. tuberculosis (H37Rv)Halogen substitution (Cl, F)Increased electron-withdrawing effect1.6 µg/mL (MIC)[2]
5e (4-Thiazolidinones) α -GlucosidaseFluorinated phenyl ringEnhanced structural stability115.94 µM[3]

Field-Validated Synthetic Methodologies

The synthesis of highly functionalized imidazo[2,1-b]thiazoles requires methodologies that bypass the instability of intermediate species. Below are two self-validating protocols designed for high atom economy and structural diversity.

Protocol A: Continuous-Flow Copper-Catalyzed A 3 -Coupling[1]

Rationale: Traditional batch synthesis of imidazo[2,1-b]thiazoles via multicomponent coupling often suffers from thermal degradation of imine intermediates and unwanted alkyne homocoupling. Transitioning to a continuous-flow reactor ensures rapid heat transfer, precise residence times, and quantitative yields[1].

  • Reagent Preparation: Prepare a 0.5 M solution of 2-aminothiazole, benzaldehyde (or substituted derivative), and a terminal alkyne in anhydrous toluene.

  • Catalyst Loading: Load a flow reactor column with Copper(I) iodide (CuI) granules. Causality: Cu(I) is essential for activating the terminal alkyne to form the nucleophilic copper acetylide intermediate.

  • Flow Execution: Pump the reagent stream through the heated catalyst bed at 120 °C with a residence time of 15–30 minutes.

  • In-line Purification & Validation: Pass the eluent through an in-line silica plug to remove copper leaching. Monitor conversion via TLC (Hexanes/EtOAc 7:3).

  • Characterization: Remove the solvent under reduced pressure. Validate the cyclized core via 1 H-NMR (look for the characteristic C-5 proton singlet around δ 8.1–8.3 ppm) and HRMS.

G A 2-Aminothiazole + Benzaldehyde + Alkyne B Cu(I)/Cu(II) Catalyst (e.g., CuI granules) A->B C Continuous Flow Reactor (120 °C, Toluene) B->C D In-line Purification C->D E Imidazo[2,1-b]thiazole (Quantitative Yield) D->E

Caption: Continuous-flow Cu-catalyzed A3-coupling synthesis workflow.

Protocol B: Groebke–Blackburn–Bienaymé Reaction (GBBR)[9]

Rationale: The GBBR is an isocyanide-based multicomponent reaction (I-MCR) that provides a greener, one-pot alternative to classical α -bromoketone condensations, allowing for rapid late-stage functionalization[9].

  • Imine Formation: In a dry Schlenk flask, combine 1.0 mmol of 2-aminothiazole and 1.0 mmol of an aldehyde (e.g., 3-formylchromone) in 1.0 mL of anhydrous toluene. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the transient Schiff base.

  • Isocyanide Addition: Add 1.0 mmol of the desired isocyanide (e.g., 3,4-dimethoxyphenethyl isocyanide).

  • Cyclization: Heat the mixture to 100 °C for 30 minutes. Causality: Elevated temperature overcomes the activation energy barrier for the [4+1] cycloaddition without degrading the isocyanide reagent[9].

  • Isolation: Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield the pure imidazo[2,1-b]thiazole derivative.

Mechanistic Pathways in Oncology

The optimized imidazo[2,1-b]thiazole core exhibits profound antiproliferative effects by interrupting critical kinase cascades. For example, derivatives acting as pan-RAF inhibitors competitively bind to mutant BRAF (V600E). By occupying the ATP-binding site, they silence the downstream MEK/ERK phosphorylation cascade. This disruption of the MAPK signaling pathway prevents cellular proliferation, ultimately triggering G0/G1 or G2/M cell cycle arrest and inducing apoptosis in malignant cells[8],[6].

G Ligand Imidazo[2,1-b]thiazole Derivative BRAF Mutant BRAF (V600E) Ligand->BRAF Competitive Inhibition MEK MEK 1/2 BRAF->MEK Blocked Phosphorylation ERK ERK 1/2 MEK->ERK Pathway Silenced CellCycle G0/G1 Arrest & Apoptosis ERK->CellCycle Downstream Effect

Caption: Mechanism of action for pan-RAF inhibition leading to apoptosis.

References

  • Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow | The Journal of Organic Chemistry | 1

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | Chemistry Proceedings (MDPI) | 9

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential | RSC Advances (NIH) | 8

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity | Journal of Medicinal Chemistry | 4

  • Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents | Journal of Medicinal Chemistry | 7

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors | Molecules (MDPI) | 5

  • Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents | Scientific Reports (NIH) | 2

  • Design and Synthesis of Novel Imidazo[2,1-b]thiazole-Based 4-Thiazolidinone Derivatives as Potent α-Glucosidase Inhibitors | İstanbul Journal of Pharmacy (DergiPark) | 3

  • Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors | Bioorganic Chemistry (NIH) |6

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Strategies for Imidazo[2,1-b]thiazole-3-carboxylic Acid

Introduction & Pharmacological Relevance The imidazo[2,1-b]thiazole scaffold is a highly privileged bicyclic heteroaromatic system in modern drug discovery. Derivatives of this core, specifically those functionalized via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The imidazo[2,1-b]thiazole scaffold is a highly privileged bicyclic heteroaromatic system in modern drug discovery. Derivatives of this core, specifically those functionalized via amide linkages at the 3- or 5-positions, have demonstrated profound therapeutic potential. Notable applications include the development of potent SIRT1 activators for metabolic disorders[1], highly selective FLT3 inhibitors for acute myeloid leukemia (AML)[2], and novel anti-tuberculosis agents targeting the QcrB pathway[3].

Despite its pharmacological utility, the synthesis of imidazo[2,1-b]thiazole-3-carboxamides presents unique chemical challenges. The electron-rich nature of the fused bicyclic system, combined with potential steric hindrance from substituents at the adjacent C-2 position (e.g., methyl or phenyl groups)[4], can severely retard the kinetics of standard amide coupling reactions. This application note provides a comprehensive, causality-driven guide to selecting and executing the optimal amide coupling conditions for imidazo[2,1-b]thiazole-3-carboxylic acid derivatives.

Mechanistic Insights & Reagent Selection

The selection of a coupling reagent must be dictated by the steric environment of the amine nucleophile and the required scale of the reaction. Traditional carbodiimides like DCC often yield incomplete conversions and difficult-to-remove dicyclohexylurea byproducts.

  • HATU / DIPEA (High Reactivity): For sterically hindered or secondary amines, uronium-based reagents like HATU are the gold standard[5]. HATU rapidly converts the sluggish carboxylic acid into an extremely reactive 7-azabenzotriazole (OAt) active ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group acts as an intramolecular base, anchoring the incoming amine via hydrogen bonding and dramatically accelerating nucleophilic attack.

  • EDCI / HOBt (Standard Library Synthesis): For unhindered primary amines, the EDCI/HOBt system provides a cost-effective balance of reactivity and ease of purification, as the urea byproduct is water-soluble.

  • T3P / DIPEA (Process Scale-Up): Propylphosphonic anhydride (T3P) is the reagent of choice for scale-up. It generates strictly water-soluble byproducts, enabling isolation of the target imidazo[2,1-b]thiazole-3-carboxamide via simple liquid-liquid extraction without the need for silica gel chromatography.

DecisionTree Start Imidazo[2,1-b]thiazole-3-carboxylic acid + Amine Nucleophile Hindered Sterically Hindered or Secondary Amine? Start->Hindered ScaleUp Scale-up / Process Chemistry? Hindered->ScaleUp No HATU HATU / DIPEA / DMF (High Reactivity) Hindered->HATU Yes T3P T3P / DIPEA / EtOAc (Easy Workup) ScaleUp->T3P Yes EDCI EDCI / HOBt / DMF (Standard / Cost-Effective) ScaleUp->EDCI No

Workflow for selecting optimal amide coupling conditions for imidazo[2,1-b]thiazole-3-carboxylic acid.

Experimental Workflows & Protocols

Method A: HATU-Mediated Coupling (For Hindered Amines & SAR Libraries)

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt ester[6]. DMF is chosen over DCM to ensure complete dissolution of the polar imidazo[2,1-b]thiazole core.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve imidazo[2,1-b]thiazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. The solution typically darkens to a deep yellow/orange. Stir for 15 minutes.

    • Self-Validation Step: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful and complete active ester formation.

  • Coupling: Add the amine nucleophile (1.2 equiv, 0.6 mmol). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), water, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients).

Mechanism Acid Carboxylic Acid Substrate Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate ActiveEster OAt Active Ester Intermediate Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Amide Product + HOAt + Urea ActiveEster->Product + Amine Amine Amine Nucleophile Amine->Product

Mechanistic pathway of HATU-mediated activation of imidazo[2,1-b]thiazole-3-carboxylic acid.

Method B: T3P-Mediated Coupling (For Process Scale-Up)

Causality Check: T3P is supplied as a 50% solution in EtOAc or DMF. Using EtOAc as the primary reaction solvent allows for a seamless transition into the aqueous workup phase, completely bypassing the need for solvent swapping or silica gel purification.

Step-by-Step Protocol:

  • Preparation: Suspend imidazo[2,1-b]thiazole-3-carboxylic acid (1.0 equiv, 10.0 mmol) and the amine (1.1 equiv, 11.0 mmol) in EtOAc (50 mL).

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv, 30.0 mmol).

  • Coupling: Dropwise add T3P (50% wt in EtOAc, 1.5 equiv, 15.0 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Add water (50 mL) directly to the reaction flask and stir vigorously for 15 minutes to hydrolyze unreacted T3P.

  • Isolation: Separate the organic layer. Wash with 1M HCl (if the product is not basic), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the highly pure amide.

Quantitative Data Summaries

To assist in protocol selection, the following table summarizes the expected performance metrics of the three primary coupling strategies when applied to the imidazo[2,1-b]thiazole-3-carboxylic acid core.

Coupling StrategyTarget Amine TypeAvg. Reaction TimeExpected YieldPrimary ByproductsPurification Method
HATU / DIPEA Secondary / Hindered2 – 4 hours80 – 95%HOAt, tetramethylureaSilica Gel Chromatography
EDCI / HOBt Primary / Unhindered8 – 12 hours70 – 85%HOBt, water-soluble ureaAqueous Wash / Silica Gel
T3P / DIPEA Primary / Secondary12 – 16 hours75 – 90%Water-soluble phosphatesLiquid-Liquid Extraction

Troubleshooting & Self-Validation

  • Incomplete Conversion with HATU: If LC-MS indicates unreacted active ester after 4 hours, the amine may be excessively hindered or deactivated. Solution: Elevate the reaction temperature to 50 °C or add a catalytic amount of DMAP (0.1 equiv) to facilitate acyl transfer.

  • Poor Solubility of the Carboxylic Acid: Imidazo[2,1-b]thiazole-3-carboxylic acid can form highly crystalline, insoluble networks due to intermolecular hydrogen bonding. Solution: Sonicate the reaction mixture in DMF prior to the addition of DIPEA. Do not add the coupling agent until the solution is completely homogeneous.

  • Decarboxylation Risks: While rare under standard coupling conditions, prolonged heating of the free acid in the presence of strong bases can induce decarboxylation. Solution: Always pre-activate the acid with the coupling reagent at room temperature before applying any heat.

Sources

Application

Application Note: Solubilization and Handling of Imidazo[2,1-b]thiazole-3-carboxylic acid for In Vitro Assays

Executive Summary The imidazo[2,1-b]thiazole scaffold is a highly versatile pharmacophore utilized across multiple therapeutic domains. Derivatives of this fused bicyclic system have been successfully developed as NAD+-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a highly versatile pharmacophore utilized across multiple therapeutic domains. Derivatives of this fused bicyclic system have been successfully developed as NAD+-dependent deacetylase SIRT1 activators for metabolic disorders[1], potent QcrB inhibitors for Mycobacterium tuberculosis[2], and microtubule-targeting antineoplastic agents[3].

However, imidazo[2,1-b]thiazole-3-carboxylic acid (ITCA) presents distinct physicochemical challenges during in vitro assay preparation. The highly lipophilic, rigid planar core severely restricts aqueous solubility, while the carboxylic acid moiety requires precise pH management to prevent precipitation in biological media. This application note provides an authoritative, self-validating protocol for the solubilization of ITCA, ensuring high data fidelity in cell-based and enzymatic assays.

Physicochemical Profiling & Solubility Dynamics

To successfully formulate ITCA, researchers must account for the competing forces of its hydrophobic core and ionizable functional group.

Table 1: Physicochemical Properties of Imidazo[2,1-b]thiazole-3-carboxylic acid

PropertySpecification / ValueImpact on Assay Preparation
Molecular Weight ~168.17 g/mol (Free Acid) ~204.63 g/mol (HCl Salt)Determines molarity calculations for stock solutions.
Aqueous Solubility < 0.1 mg/mL (Insoluble)Requires an organic co-solvent (DMSO) for initial dissolution[1].
DMSO Solubility ≥ 10 mg/mL (Highly Soluble)Ideal for generating 10 mM to 50 mM master stock solutions.
pKa (Carboxylic Acid) ~3.5 - 4.5Must be ionized (pH > 7.0) in final aqueous media to maintain solubility.
Recommended Storage -20°C, DesiccatedPrevents ambient moisture from degrading the hygroscopic HCl salt.

Mechanistic Causality: Why These Experimental Choices?

A robust protocol relies on understanding the why behind the how. The following principles dictate the handling of ITCA:

  • The Role of Anhydrous DMSO: Water cannot effectively break the crystal lattice energy of the ITCA free acid. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor, solvating the carboxylic acid proton and disrupting dimerization, which allows the lipophilic core to dissolve completely.

  • Salt Form Superiority: Utilizing the hydrochloride (HCl) salt form of ITCA is highly recommended. Protonation of the basic nitrogen on the imidazole ring creates an ionic species that lowers the lattice energy, significantly improving initial wetting and dissolution kinetics compared to the neutral free base.

  • Strict Solvent Capping (≤1% DMSO): When applying the compound to sensitive cell lines (e.g., RAW 264.7 macrophages used in tuberculosis models), the final DMSO concentration must be strictly capped at 1% (v/v)[2]. Exceeding this threshold induces solvent-mediated cytotoxicity and artefactual membrane permeabilization, which will artificially skew Minimum Inhibitory Concentration (MIC) or IC50 readings.

Solubilization Workflow

G A Imidazo[2,1-b]thiazole-3-carboxylic acid (Powder / HCl Salt) B Master Stock Solution (10-50 mM in 100% Anhydrous DMSO) A->B Dissolve & Vortex (Room Temp) C Intermediate Dilutions (100x - 1000x in DMSO) B->C Serial Dilution (Maintain Solubility) D Final Assay Medium (≤1% DMSO, pH 7.2-7.4) C->D Add to Aqueous Buffer (Dropwise, Gentle Mixing) E In Vitro Biological Assay (Cell Viability / Enzymatic) D->E Apply to Target (Cells/Enzymes)

Caption: Workflow for the solubilization and dilution of imidazo[2,1-b]thiazole-3-carboxylic acid.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Preparation of the Master Stock (10 mM)

Objective: Achieve complete molecular dispersion in an organic solvent.

  • Equilibration: Allow the lyophilized ITCA powder (stored at -20°C) to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation from introducing water, which can cause localized precipitation.

  • Weighing: Weigh out exactly 2.05 mg of ITCA-HCl salt (equivalent to 10 µmol) into a sterile, light-blocking microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the tube to achieve a 10 mM Master Stock.

  • Agitation: Vortex vigorously for 60 seconds. If the powder is not fully dissolved, sonicate in a water bath at room temperature for 5 minutes.

  • Quality Control Check (Self-Validation): Hold the tube against a strong light source. The solution must be completely optically clear. The presence of micro-particulates invalidates the stock; do not proceed until the solution is clear.

Phase 2: Intermediate Dilutions

Objective: Create a concentration gradient without introducing aqueous shock.

  • Perform all serial dilutions (e.g., 10-fold dilutions for dose-response curves) in 100% DMSO rather than aqueous buffer[2].

  • Causality: Diluting the master stock directly into water at high concentrations will cause the hydrophobic imidazothiazole core to instantly crash out of solution. Maintaining the compound in DMSO until the final step ensures solubility is preserved.

Phase 3: Final Assay Medium Preparation

Objective: Transition the compound to a physiological environment while preventing precipitation.

  • Warm the target aqueous assay medium (e.g., DMEM, RPMI, or enzymatic buffer) to 37°C. Ensure the medium is buffered to pH 7.2 - 7.4.

  • While gently vortexing or swirling the aqueous medium, add the DMSO intermediate stock dropwise .

  • Dilution Factor: Ensure the volume of the DMSO stock added does not exceed 1% of the total final volume (e.g., add 10 µL of DMSO stock to 990 µL of medium). For highly sensitive primary cells, restrict DMSO to 0.1%.

  • Quality Control Check (Self-Validation): Observe the final medium. It should remain transparent. If the medium turns cloudy or opalescent, the ITCA has precipitated. See Troubleshooting below.

Troubleshooting Guide

PhenomenonMechanistic CauseCorrective Action
Cloudiness upon adding DMSO stock to aqueous medium Aqueous Shock / pH Shift: The local concentration of water overwhelmed the DMSO, and the pH was too low to ionize the carboxylic acid.1. Ensure the DMSO stock is added dropwise to a moving liquid.2. Verify the aqueous buffer is at pH 7.4. If necessary, add micro-aliquots of 0.1 N NaOH to the buffer prior to adding the compound to ensure the carboxylic acid remains in its soluble, ionized state.
Inconsistent IC50 / MIC replicates Compound Adsorption: The lipophilic core of ITCA is adhering to the plastic walls of the assay plates.Use low-binding polypropylene plates for intermediate dilutions and minimize the time the compound spends in aqueous media before being applied to the biological target.
High background toxicity in negative controls Solvent Toxicity: The DMSO concentration has exceeded the tolerance threshold of the specific cell line[2].Reduce the final DMSO concentration to 0.1% - 0.5%. Ensure the vehicle control (DMSO only) matches the exact concentration used in the compound wells.

References

  • Moraski GC, Deboosère N, Marshall KL, et al. . PLoS ONE. 2020;15(1):e0227224.

  • Vu CB, Bemis JE, Disch JS, et al. . Journal of Medicinal Chemistry. 2009;52(5):1275-1283.

  • Kamal A, et al. . Bioorganic Chemistry. 2018;77:439-447.

Sources

Method

The Versatile Building Block: Harnessing Imidazo[2,1-b]thiazole-3-carboxylic Acid in Modern Drug Discovery

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets, while the embedded nitrogen and sulfur atoms offer key hydrogen bonding and lipophilic characteristics. Among the various derivatives of this scaffold, Imidazo[2,1-b]thiazole-3-carboxylic acid stands out as a particularly valuable and versatile building block for the synthesis of compound libraries in drug discovery programs.

This guide provides an in-depth exploration of the synthesis and derivatization of Imidazo[2,1-b]thiazole-3-carboxylic acid, offering detailed protocols and scientific rationale for its application in the development of novel therapeutic agents. We will delve into its use in creating libraries of amides and esters, and showcase its potential through examples of biologically active molecules derived from this key intermediate.

The Strategic Advantage of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole nucleus is a cornerstone of various biologically active molecules, demonstrating a remarkable range of therapeutic potential. Derivatives have been reported to exhibit potent anti-mycobacterial, anti-inflammatory, antiviral, and anti-cancer properties.[3][4][5] The fusion of the imidazole and thiazole rings creates a unique electronic and steric environment, which can be strategically functionalized to optimize target engagement and pharmacokinetic properties. The carboxylic acid at the 3-position serves as a versatile chemical handle, allowing for the facile introduction of a wide array of functional groups through well-established synthetic transformations.

Synthetic Pathway to a Key Intermediate

The journey to utilizing this powerful building block begins with its synthesis. A common and effective route involves the preparation of an ethyl ester precursor, followed by its hydrolysis to yield the desired carboxylic acid. This two-step process provides a reliable method for obtaining high-purity Imidazo[2,1-b]thiazole-3-carboxylic acid.

Protocol 1: Synthesis of Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate

This protocol outlines the synthesis of the ethyl ester precursor, a crucial intermediate. The reaction involves the cyclization of 2-aminothiazole with an α-haloketone. For the purpose of this guide, we will use 2-amino-4-phenylthiazole and ethyl bromopyruvate as starting materials.

Materials:

  • 2-Amino-4-phenylthiazole

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-4-phenylthiazole (1 equivalent) in anhydrous ethanol, add sodium bicarbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis to Imidazo[2,1-b]thiazole-3-carboxylic Acid

The synthesized ethyl ester is then hydrolyzed to the target carboxylic acid. This saponification reaction is typically carried out using a base in a mixed aqueous-organic solvent system.[6]

Materials:

  • Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate

  • Tetrahydrofuran (THF)

  • Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 1N)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolve the ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure Imidazo[2,1-b]thiazole-3-carboxylic acid.

G cluster_synthesis Synthesis of Precursor cluster_hydrolysis Hydrolysis to Building Block 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Cyclization Cyclization 2-Amino-4-phenylthiazole->Cyclization Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Cyclization Ethyl_Ester Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate Cyclization->Ethyl_Ester Hydrolysis Hydrolysis Ethyl_Ester->Hydrolysis Carboxylic_Acid Imidazo[2,1-b]thiazole-3-carboxylic Acid Hydrolysis->Carboxylic_Acid G Carboxylic_Acid Imidazo[2,1-b]thiazole-3-carboxylic Acid Coupling EDC, HOBt, DIPEA Carboxylic_Acid->Coupling Amine R-NH2 Amine->Coupling Amide Imidazo[2,1-b]thiazole-3-carboxamide Derivative Coupling->Amide

Sources

Application

NMR characterization and chemical shifts of imidazo[2,1-b]thiazole-3-carboxylic acid

Application Note: NMR Characterization and Chemical Shift Analysis of Imidazo[2,1-b]thiazole-3-carboxylic Acid and Derivatives Executive Summary The imidazo[2,1-b]thiazole core is a privileged fused bicyclic scaffold, fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization and Chemical Shift Analysis of Imidazo[2,1-b]thiazole-3-carboxylic Acid and Derivatives

Executive Summary

The imidazo[2,1-b]thiazole core is a privileged fused bicyclic scaffold, frequently utilized in the development of SIRT1 activators, antimicrobial agents, and novel therapeutics[1],[2]. The functionalization of this core, particularly the inclusion of a carboxylic acid or ester at the C3 position, significantly alters its electronic landscape. Accurate structural elucidation of imidazo[2,1-b]thiazole-3-carboxylic acid (ITCA) and its derivatives is paramount for rigorous structure-activity relationship (SAR) studies. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively assign 1 H and 13 C chemical shifts while explaining the mechanistic causality behind the observed spectral phenomena.

Structural Context & Mechanistic NMR Principles

The imidazo[2,1-b]thiazole system features a highly delocalized, electron-rich π -system containing a bridgehead nitrogen and a sulfur atom. When a carboxylic acid or ester group is introduced at the C3 position, it exerts a strong electron-withdrawing inductive and mesomeric effect.

  • Proton Shielding & Anisotropy: This electron withdrawal significantly deshields the adjacent C2 proton, pushing its resonance downfield.

  • Long-Range Coupling: Historical investigations into the 1 H NMR spectra of imidazo[2,1-b]thiazoles have revealed unique long-range coupling mechanisms. Specifically, coupling over up to six bonds has been observed, a phenomenon mediated by the sulfur atom's d-orbitals and the rigid planar geometry of the fused rings[3].

Understanding these electronic perturbations is critical; relying solely on 1D NMR can lead to misassignments due to overlapping aromatic signals from C6-substituents. Therefore, a multi-dimensional, self-validating approach is required.

Experimental Methodology: Self-Validating NMR Protocol

The following protocol emphasizes the physical chemistry behind parameter selection to ensure the resulting data set is internally consistent and self-validating.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the ITCA derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Transfer to a high-quality 5 mm NMR tube.

  • Causality: The free carboxylic acid at C3 readily forms hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , leading to severe peak broadening and unpredictable chemical shifts for the acidic proton. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular dimers, ensuring complete solvation of the polar bicyclic system, and yielding sharp, reproducible resonances[2].

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ and perform rigorous gradient shimming (Z1-Z5).

  • Causality: Precise shimming to achieve a solvent line width of <1 Hz is critical. Without a perfectly homogenous magnetic field, the fine splitting patterns caused by the sulfur-mediated long-range couplings[3] will be lost in the baseline noise, destroying valuable structural information.

Step 3: 1D NMR Acquisition

  • 1 H NMR: Acquire 16–64 scans with a relaxation delay (D1) of 5 seconds.

    • Causality: A longer D1 ensures complete longitudinal relaxation ( T1​ ) of the carboxylic acid proton and any sterically hindered aromatic protons, allowing for accurate, quantitative integration.

  • 13 C NMR: Acquire 512–1024 scans with proton decoupling (e.g., WALTZ-16) and a D1 of 2 seconds.

Step 4: 2D NMR Acquisition (The Self-Validating Step)

  • Action: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality: 1D 13 C NMR alone cannot reliably differentiate the bridgehead carbon (C3a) from substituted quaternary carbons (C3, C6). HMBC provides 2- and 3-bond 1 H- 13 C correlations. By observing the cross-peaks from the C2 and C5 protons to the C3a carbon, the analyst can "walk" the fused ring system and unambiguously anchor the assignments. If the HMBC correlations match the 1D integration and predicted electronic shifts, the protocol validates itself.

Workflow Visualization

NMR_Workflow Start Sample Preparation (ITCA in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Ensure Solubility & Lock Acq2D 2D NMR Acquisition (HSQC, HMBC) Acq1D->Acq2D Resolve Overlap Assign Spectral Assignment & Integration Acq2D->Assign Correlate Shifts Validate Self-Validation (Cross-peak verification) Assign->Validate Mechanistic Check

Workflow for NMR acquisition and self-validating spectral assignment of ITCA.

Representative Chemical Shift Data

To provide a practical reference, Table 1 summarizes the exact 1 H NMR chemical shifts for a well-characterized ITCA derivative: 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester, a known intermediate in the synthesis of SIRT1-activating compounds[2]. Table 2 provides the core 13 C NMR shift ranges expected for this scaffold.

Table 1: 1 H NMR Chemical Shifts of 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester (300 MHz, DMSO- d6​ ) [2]

Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C5-H 8.39Broad singlet (br s)-1H
C2-H 8.31Broad singlet (br s)-1H
Ar-H (Nitro-Ph) 7.92Doublet (d)8.01H
Ar-H (Nitro-Ph) 7.82Doublet (d)7.01H
Ar-H (Nitro-Ph) 7.30 – 7.70Multiplet (m)-2H
Ester -CH 2​ - 4.40Quartet (q)7.02H
Ester -CH 3​ 1.37Triplet (t)7.03H

Table 2: Representative 13 C NMR Chemical Shift Ranges for the ITCA Core

Carbon PositionRepresentative Shift Range ( δ , ppm)Mechanistic Rationale
C=O (Acid/Ester) 160.0 – 164.0Highly deshielded carbonyl carbon.
C3a (Bridgehead) 145.0 – 152.0Deshielded by two adjacent electronegative nitrogen atoms.
C6 135.0 – 142.0Aromatic quaternary carbon, highly sensitive to C6-substitution.
C2 120.0 – 128.0Aromatic methine, deshielded by the C3 electron-withdrawing group.
C3 118.0 – 125.0Quaternary carbon bearing the carboxylic acid/ester.
C5 110.0 – 118.0Aromatic methine, relatively shielded within the imidazole ring.

Spectral Interpretation & Causality

  • The C2 Proton ( δ 8.31 ppm): In the 1 H NMR spectrum, the proton at the C2 position of the thiazole ring appears highly deshielded. This is a direct consequence of the electron-withdrawing inductive effect of the adjacent C3-carboxylate group, compounded by the anisotropic effect of the fused imidazole ring[2].

  • The C5 Proton ( δ 8.39 ppm): The imidazole C5 proton usually resonates as a singlet (or broadly coupled singlet due to the aforementioned long-range sulfur coupling[3]). Its precise shift is highly sensitive to substitutions at the C6 position due to through-space shielding/deshielding effects from the appended aromatic rings.

  • Bridgehead Carbon Validation: In 13 C NMR, the bridgehead carbon (C3a) typically resonates downfield ( δ 145 - 152 ppm). In a self-validating workflow, the analyst must confirm this assignment by observing strong 3-bond HMBC cross-peaks from both the C2-H and C5-H protons to this specific carbon resonance.

Sources

Method

Application Notes and Protocols: Imidazo[2,1-b]thiazole-3-carboxylic Acid in Agrochemical Development

Executive Summary The imidazo[2,1-b]thiazole-3-carboxylic acid scaffold has emerged as a privileged, highly versatile pharmacophore in modern agrochemical engineering. Characterized by a fused bicyclic system containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole-3-carboxylic acid scaffold has emerged as a privileged, highly versatile pharmacophore in modern agrochemical engineering. Characterized by a fused bicyclic system containing both an electron-rich thiazole and a hydrogen-bond-accepting imidazole, this core provides exceptional spatial geometry for interacting with diverse biological targets. In recent years, functionalization of the 3-carboxylic acid position has yielded breakthrough candidates for crop protection, specifically acting as broad-spectrum fungicides, selective herbicides, and potent nematocides. This guide provides an authoritative framework for the synthesis, mechanistic evaluation, and high-throughput screening of these derivatives.

Mechanistic Insights in Crop Protection

To effectively leverage imidazo[2,1-b]thiazole derivatives in agrochemical development, researchers must understand the causality behind their biological activity. The structural modularity of the 3-carboxylic acid allows it to be conjugated with various moieties (e.g., indoles, sulfonylureas) to dictate its mechanism of action.

Antifungal Efficacy: Membrane Disruption and Oxidative Stress

Recent studies have demonstrated that conjugating the imidazo[2,1-b]thiazole core with indole derivatives produces exceptional antifungal efficacy against destructive phytopathogens such as Alternaria alternata and Cytospora chrysosperma ([1]). The mechanism of action is bipartite:

  • Membrane Permeabilization: The lipophilic nature of the fused heterocycle allows it to intercalate into the fungal cell membrane, disrupting lipid bilayer integrity and causing the leakage of intracellular contents.

  • ROS Accumulation: The compound triggers a severe stress response, leading to the lethal accumulation of endogenous reactive oxygen species (ROS). This oxidative stress irreversibly damages mycelial structures, halting fungal propagation ([2]).

Herbicidal and Nematocidal Versatility

Beyond fungicides, the scaffold serves as a critical intermediate for other agrochemicals:

  • Herbicides: When derivatized into sulfonylureas, the imidazo[2,1-b]thiazole moiety acts as a highly selective inhibitor of acetolactate synthase (ALS), starving broadleaf weeds of essential branched-chain amino acids ([3]).

  • Nematocides/Insecticides: Historically anchored by the anthelmintic drug levamisole (a tetrahydro derivative of this core), the scaffold acts as a nicotinic acetylcholine receptor agonist. Furthermore, novel derivatives have been explored as sirtuin-modulating compounds, disrupting the reproductive and developmental cycles of insect larvae ([4]).

Quantitative Efficacy Data

The table below summarizes the in vitro antifungal efficacy of recent imidazo[2,1-b]thiazole derivatives (DL-series) compared to commercial standards. The data highlights the superiority of these novel scaffolds in modern crop protection.

CompoundTarget PhytopathogenEfficacy Metric (EC₅₀)Reference StandardStandard EfficacyRef.
DL-21 Cytospora chrysosperma4.13 μg/mLCarbendazimInferior to DL-21[1]
DL-27 Sphaeropsis sapinea11.73 μg/mLCarbendazimInferior to DL-27[2]
DL-27 Alternaria alternata18.8 μg/mLCarbendazimInferior to DL-27[1]
DL-27 (In vivo) Poplar Leaf Infection81.8% Protection (at 100 μg/mL)Carbendazim79.6% Protection[1]

Experimental Protocols

Protocol A: Synthesis of the Imidazo[2,1-b]thiazole-3-carboxylic Acid Scaffold

Rationale & Causality: The most robust method for constructing the fused bicyclic core is the cyclocondensation of 2-aminothiazole derivatives with α-halo ketones or esters. The nucleophilic amino group attacks the carbonyl carbon, followed by intramolecular cyclization. Subsequent saponification of the ester yields the versatile 3-carboxylic acid, which can be further functionalized via standard peptide coupling or amidation techniques ([5]).

Step-by-Step Methodology:

  • Condensation: Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) and the corresponding α-bromo ketone (1.0 equiv) in methyl ethyl ketone (MEK).

  • Cyclization: Stir the reaction mixture under reflux for 18 hours. The thermal energy drives the dehydration and ring-closure steps.

  • Isolation: Cool the mixture to room temperature, filter to remove unreacted solids, and concentrate the filtrate in vacuo to afford the imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester intermediate ([6]).

  • Saponification: Dissolve the ester in a 1:1 mixture of THF and water. Add NaOH (4.0 equiv) and stir at room temperature for 18 hours to hydrolyze the ester.

  • Self-Validating System (Verification): Wash the alkaline aqueous layer with CH₂Cl₂ to remove organic impurities. Acidify the aqueous layer with 6 N HCl to precipitate the target carboxylic acid.

    • Validation Check: Perform High-Resolution Mass Spectrometry (HRMS). The acceptable error must be < 5 ppm. Confirm the total disappearance of the ethyl ester quartet/triplet signals via ¹H NMR (DMSO-d₆).

Protocol B: In Vitro Antifungal Screening (Mycelial Growth & ROS Quantification)

Rationale & Causality: To establish a definitive link between compound application and fungal death, a dual-assay system is required. The mycelial growth rate method establishes the macroscopic EC₅₀, while ROS quantification validates the microscopic mechanism of action (oxidative stress induction) ([2]).

Step-by-Step Methodology:

  • Media Preparation: Dissolve the synthesized imidazo[2,1-b]thiazole derivative in DMSO. Dilute into sterile Potato Dextrose Agar (PDA) to achieve final gradient concentrations (e.g., 1, 5, 10, 50, 100 μg/mL). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Inoculation: Place a 5 mm mycelial plug of the target fungus (e.g., A. alternata) at the center of each PDA plate.

  • Self-Validating System (Controls): Run parallel plates containing only 0.5% DMSO (Negative Control) and Carbendazim (Positive Control). Incubate at 25°C until the negative control mycelium reaches the edge of the plate.

  • EC₅₀ Calculation: Measure the colony diameters and calculate the inhibition rate. Determine the EC₅₀ using probit analysis.

  • Mechanistic Validation (ROS Assay): Treat a liquid culture of fungal mycelia with the compound at its established EC₅₀ for 24 hours. Wash the mycelia and stain with the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

  • Quantification: Wash away excess dye and measure fluorescence (Excitation: 488 nm, Emission: 525 nm). A statistically significant increase in fluorescence relative to the negative control confirms ROS-mediated cell death.

Workflow and Pathway Visualizations

Pathway Compound Imidazo[2,1-b]thiazole Agrochemical Membrane Fungal Cell Membrane Intercalation Compound->Membrane Lipophilic binding Permeability Loss of Membrane Integrity Membrane->Permeability Structural disruption ROS Endogenous ROS Accumulation Membrane->ROS Stress induction Growth Mycelial Growth Inhibition Permeability->Growth Osmotic imbalance ROS->Growth Oxidative damage

Figure 1: Mechanistic pathway of imidazo[2,1-b]thiazole derivatives inducing fungal cell death.

Workflow Syn 1. Core Synthesis (Cyclization) Deriv 2. Derivatization (Amidation/Coupling) Syn->Deriv Screen 3. In Vitro Screening (Mycelial Assay) Deriv->Screen Mech 4. Mechanistic Validation (SEM & ROS) Screen->Mech Field 5. In Vivo Efficacy (e.g., Poplar Leaf) Mech->Field

Figure 2: Agrochemical development workflow for imidazo[2,1-b]thiazole-based fungicides.

References

  • Wu, Y., Hong, K., Zhang, J., et al. (2025). "Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi". Journal of Agricultural and Food Chemistry. URL:[Link]

  • Ohta, K., Itoh, S., Yamada, J., et al. (1993). "Synthesis of Herbicidal Sulfonylurea Compounds With Imidazo[2, 1-B]thiazole Moiety". Journal of Pesticide Sciences. URL:[Link]

  • Milne, J. C., Lambert, P. D., Schenk, S., et al. (2007). "Small-molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes" (Synthesis and Assay Protocols). Nature / PMC. URL:[Link]

  • Sinclair, D. A., et al. (2007). "Imidazo [2,1-b] thiazole derivatives as sirtuin modulating compounds". WIPO Patent WO2007019344A1.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Imidazo[2,1-b]thiazole Core via Cross-Coupling Reactions

Authored by a Senior Application Scientist Abstract The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anthelmintic, anticancer, and anti-inflammatory properties.[1][2][3] The ability to precisely modify this core is paramount for generating molecular diversity in drug discovery campaigns. This guide provides a comprehensive overview and detailed protocols for the functionalization of the imidazo[2,1-b]thiazole nucleus, with a specific focus on leveraging the 3-carboxylic acid moiety for decarboxylative cross-coupling, alongside other powerful C-H activation and traditional cross-coupling strategies. We will explore the underlying principles of regioselectivity and provide field-tested protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and direct arylation reactions, enabling researchers to unlock the full potential of this valuable heterocyclic system.

The Chemical Landscape: Understanding Regioselectivity

The imidazo[2,1-b]thiazole ring system presents several positions for functionalization. The inherent electronic properties of the scaffold dictate the reactivity of its C-H bonds, a critical factor when designing a synthetic strategy.

  • C-5 Position: This site on the imidazole part of the fused ring is the most nucleophilic and electron-rich. Consequently, it is the most reactive position for electrophilic substitution and palladium-catalyzed direct C-H arylation reactions.[4][5] The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway.[5]

  • C-2 and C-3 Positions: These positions on the thiazole ring are more electron-deficient. The C-H bonds here are more acidic, making them amenable to functionalization through base-promoted C-H metalation, particularly with copper-based reagents.[4]

  • C-3 Carboxylic Acid: The presence of a carboxylic acid at the C-3 position offers a unique handle for functionalization through decarboxylative cross-coupling. This reaction obviates the need for pre-installing a halide and uses a common, stable functional group as a linchpin for forming new C-C bonds.[6][7]

The choice of transition metal catalyst is therefore not merely an empirical decision but a strategic one to direct the reaction to the desired position.

G cluster_0 Strategic Functionalization of Imidazo[2,1-b]thiazole cluster_1 Catalyst-Directed Strategy Core Imidazo[2,1-b]thiazole Core C5 C-5 Position (Electron-Rich) Core->C5 Most Nucleophilic C23 C-2 / C-3 Positions (Electron-Poor) Core->C23 More Acidic C-H C3_COOH C-3 Carboxylic Acid Handle Core->C3_COOH Synthetic Handle Pd_cat Palladium Catalysis C5->Pd_cat Direct C-H Arylation Cu_cat Copper Mediation C23->Cu_cat Base-Promoted C-H Metalation Decarb_cat Pd/Cu/Ni Catalysis C3_COOH->Decarb_cat Decarboxylative Coupling

Caption: Catalyst choice dictates regioselective functionalization of the imidazo[2,1-b]thiazole core.

Decarboxylative Cross-Coupling at the C-3 Position

Decarboxylative coupling has emerged as a powerful strategy in medicinal chemistry, transforming a readily available carboxylic acid into a versatile cross-coupling partner.[6] This approach avoids the often harsh conditions required to install a halide or organometallic group, offering a more direct and atom-economical route to C-C bond formation.

Causality Behind the Protocol: The reaction is predicated on the ability of a transition metal catalyst (often Palladium or Copper) to mediate the extrusion of CO2 from the carboxylic acid, generating an organometallic intermediate in situ. This intermediate then participates in a standard cross-coupling catalytic cycle with a suitable partner, such as an aryl halide. The choice of an appropriate oxidant (like Ag₂CO₃) and a high-boiling point solvent is critical to facilitate the decarboxylation step, which is often the rate-limiting part of the sequence.

Representative Protocol: Decarboxylative Arylation of Imidazo[2,1-b]thiazole-3-carboxylic acid

This protocol is a robust starting point based on established methods for heteroaromatic carboxylic acids.[7][8] Optimization of catalyst, ligand, and base may be required for specific substrates.

Reagents & Equipment:

  • Imidazo[2,1-b]thiazole-3-carboxylic acid

  • Aryl bromide or iodide (1.2 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Ag₂CO₃ (2.0 equivalents)

  • K₂CO₃ (1.5 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk tube or microwave vial, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add imidazo[2,1-b]thiazole-3-carboxylic acid (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.10 mmol), Ag₂CO₃ (2.0 mmol), and K₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[2,1-b]thiazole.

Functionalization via Direct C-H Activation

Direct C-H activation is a highly efficient strategy that avoids pre-functionalization steps. As discussed, the choice of metal is key to directing the reaction to the desired site on the imidazo[2,1-b]thiazole core.[4][9]

Protocol 3.1: Palladium-Catalyzed C-5 Direct Arylation

This protocol is adapted from methodologies developed for the selective arylation of the most electron-rich position.[4][5] Microwave irradiation can significantly accelerate this transformation.[5]

Reagents & Equipment:

  • 6-substituted Imidazo[2,1-b]thiazole

  • Aryl bromide (1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • K₂CO₃ (2.5 equivalents)

  • Anhydrous DMA or DMF

  • Microwave reactor or sealed tube

Procedure:

  • In a microwave vial, combine the 6-substituted imidazo[2,1-b]thiazole (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.5 mmol).

  • Add anhydrous DMA (4 mL) followed by pivalic acid (0.3 mmol).

  • Seal the vial and place it in the microwave reactor. Irradiate at 130-150 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Section 2 (Step 6 onwards).

G cluster_workflow General Cross-Coupling Workflow Start 1. Assemble Reactants (Substrate, Coupling Partner, Catalyst, Ligand, Base) Inert 2. Establish Inert Atmosphere (Ar or N₂) Start->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Heat 4. Heat & Stir (Conventional or MW) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Quench & Workup (Filter, Extract) Monitor->Workup Purify 7. Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Cross-Coupling of Pre-functionalized Imidazo[2,1-b]thiazoles

While C-H activation is elegant, traditional cross-coupling of halogenated imidazothiazoles remains a cornerstone of synthesis due to its reliability and broad substrate scope. A bromo- or iodo-substituent can be installed at various positions using standard methods, creating a versatile precursor for a multitude of transformations.

Protocol 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is one of the most robust methods for creating C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups makes it invaluable.

Reagents & Equipment:

  • Bromo-imidazo[2,1-b]thiazole

  • Arylboronic acid or ester (1.3 equivalents)

  • Pd(PPh₃)₄ (4 mol%) or a Pd(II)/ligand pre-catalyst

  • Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

Procedure:

  • Combine the bromo-imidazo[2,1-b]thiazole (1.0 mmol), arylboronic acid (1.3 mmol), and Pd(PPh₃)₄ (0.04 mmol) in a Schlenk tube.

  • Evacuate and backfill with inert gas three times.

  • Add the organic solvent (e.g., Dioxane, 6 mL) followed by the aqueous base (e.g., 2M Na₂CO₃, 3 mL).

  • Heat the mixture to 90-110 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 4.2: Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further synthesis.[2][10] The reaction relies on a dual palladium and copper catalytic system.[11]

Reagents & Equipment:

  • Iodo- or Bromo-imidazo[2,1-b]thiazole

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk tube under inert atmosphere, add the halo-imidazo[2,1-b]thiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (8 mL) and the base (e.g., TEA, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

  • Upon completion, concentrate the solvent, then partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming aryl-amine bonds.[12] While protocols are well-established for many systems, conditions for the imidazo[2,1-b]thiazole core can be adapted from related heterocycles.[13][14]

Reagents & Equipment:

  • Bromo-imidazo[2,1-b]thiazole

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, BINAP, 4-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., Xantphos, 0.04 mmol).

  • Add the bromo-imidazo[2,1-b]thiazole (1.0 mmol).

  • Add the anhydrous solvent (5 mL), followed by the amine (1.2 mmol).

  • Seal the tube and heat to 100-120 °C for 8-24 hours.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Summary and Comparison

Reaction Type Position(s) Functionalized Typical Catalyst / Reagents Typical Base Solvent Temp (°C) Key Feature
Decarboxylative Arylation C-3Pd(OAc)₂ / Ligand / Ag₂CO₃K₂CO₃Dioxane120-140Utilizes carboxylic acid directly.[6][8]
Direct C-H Arylation C-5 (selective)Pd(OAc)₂ / PivOHK₂CO₃DMA130-150No pre-functionalization needed.[4][5]
Suzuki-Miyaura Coupling C-2, C-3, C-5, C-6 (from halide)Pd(PPh₃)₄ or Pd(II)/LigandNa₂CO₃ (aq)Dioxane/H₂O90-110Broad scope, functional group tolerant.
Sonogashira Coupling C-2, C-3, C-5, C-6 (from halide)PdCl₂(PPh₃)₂ / CuITEA / DIPATHF / DMF25-60Forms C-C triple bonds.[2][11]
Buchwald-Hartwig Amination C-2, C-3, C-5, C-6 (from halide)Pd₂(dba)₃ / LigandNaOt-BuToluene100-120Forms C-N bonds.[12][13]

Conclusion

The functionalization of the imidazo[2,1-b]thiazole-3-carboxylic acid and its parent scaffold is a versatile process that can be tailored to achieve specific synthetic goals. By understanding the inherent reactivity of the core and selecting the appropriate catalytic system, researchers can strategically execute decarboxylative couplings, direct C-H activations, or traditional cross-coupling reactions. The protocols provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to efficiently generate diverse libraries of imidazo[2,1-b]thiazole derivatives for biological screening and lead optimization.

References

  • Kaur, R., & Kumar, K. (2021).
  • Bakherad, M., Keivanloo, A., Tajbakhsh, M., & Kamali, T. A. (2010). Synthesis of 6-Benzylimidazo[2,1-b][1][15]thiazole During Sonogashira Coupling. Synthetic Communications, 40(2), 274-280.

  • Bathini, N., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry.
  • Iovine, V., et al. (2024). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. ChemistryOpen.
  • Keivanloo, A., Bakherad, M., & Kamali, T. A. (2011). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Taylor & Francis Online.
  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][4][15]thiadiazole Series. Semantic Scholar.

  • Nasr-Esfahani, M., et al. (2009). Synthesis of 6-Substituted Imidazo[2,1-b][1][15]thiazoles and 2-Substituted Imidazo[2,1-b][1][15]benzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. Synlett.

  • Bakherad, M., Keivanloo, A., Tajbakhsh, M., & Kamali, T. A. (2009). Synthesis of 6-Benzylimidazo[2,1-b][1][15]thiazole During Sonogashira Coupling. Taylor & Francis Online.

  • Keivanloo, A., Bakherad, M., & Kamali, T. A. (2011). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles.
  • Jing, Y., et al. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry.
  • Khan, I., et al. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Kumar, A., et al. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents.
  • Iovine, V., et al. (2024).
  • Various Authors. (2011-2025). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. Semantic Scholar.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buron, F., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][4][16]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Publishing.

  • Li, Y., et al. (2021).
  • Le, C. M., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Macmillan Group. (2008). Decarboxylative Cross-Coupling. Princeton University.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole-3-carboxylic Acid

Welcome to the technical support guide for the synthesis of imidazo[2,1-b]thiazole-3-carboxylic acid and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of imidazo[2,1-b]thiazole-3-carboxylic acid and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] However, its synthesis can present challenges that impact reaction yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses the most frequently encountered problems during the synthesis of the imidazo[2,1-b]thiazole core, which is often achieved through the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound, a variant of the classic Hantzsch thiazole synthesis.[4][5][6]

Issue 1: Low or No Product Formation

Question: My reaction shows a significant amount of unreacted starting materials or no desired product. What are the likely causes and how can I improve the conversion rate?

Answer: Incomplete conversion is a common hurdle that can be overcome by systematically evaluating and optimizing key reaction parameters. The stability of the starting materials, particularly α-haloketones, is also a critical factor as they can decompose upon storage.[7]

Troubleshooting Summary Table
Potential CauseRecommended SolutionKey Insight
Suboptimal Temperature Incrementally increase the reaction temperature. Many variations of this synthesis require heating to proceed efficiently.[4]The aromaticity of the final product is a strong thermodynamic driver, but an initial energy barrier must be overcome for the intramolecular cyclization to occur.[6]
Insufficient Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.Some reactions may appear slow or stalled at room temperature but will proceed to completion over an extended period or with gentle heating.
Inappropriate Solvent Screen alternative solvents. While alcohols like ethanol are common, polar aprotic solvents such as DMF or toluene can sometimes offer superior results, especially in more complex, multi-component reactions.[1][8]The solvent must adequately dissolve the starting materials while facilitating the key S-alkylation and subsequent cyclization steps.
Starting Material Impurity Verify the purity of the 2-aminothiazole and the α-halocarbonyl compound. α-Haloketones can be particularly unstable and should be freshly prepared or purified before use.[7]Impurities can introduce competing side reactions or inhibit the primary reaction pathway.
Issue 2: Significant Formation of Side Products

Question: My reaction produces the desired product, but it is contaminated with significant impurities. How can I minimize the formation of these side products?

Answer: The formation of side products often arises from the reactivity of the starting materials under the reaction conditions. Controlling temperature and the order of reagent addition can significantly improve the reaction's selectivity.

  • Self-Condensation of α-Halocarbonyl: This is a frequent side reaction. To mitigate this, consider adding the α-halocarbonyl compound slowly to the reaction mixture containing the 2-aminothiazole. This maintains a low concentration of the electrophile, favoring the desired intermolecular reaction over self-condensation.

  • Polymerization: At high concentrations or temperatures, unwanted polymerization can occur. If this is suspected, try running the reaction at a lower concentration.

  • Formation of Isomers: In multi-component syntheses, regioselectivity can be a concern. The choice of catalyst and solvent can play a crucial role in directing the reaction towards the desired isomer.[1]

Issue 3: Difficulty in Product Isolation and Purification

Question: I have successfully formed the product, but I am struggling to isolate it from the reaction mixture or purify it effectively. What strategies can I employ?

Answer: Isolation and purification are critical steps for obtaining a high-quality final product. The approach depends heavily on the product's physical properties.

Protocol 1: Product Isolation by Precipitation

This method is effective for products that are insoluble in the reaction solvent upon neutralization. The initial product often forms as a hydrohalide salt, which is soluble.[6]

  • Reaction Completion: Once the reaction is deemed complete by TLC, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a weak base solution (e.g., 5% sodium carbonate or 15% ammonium hydroxide) to the reaction mixture until the pH is basic (pH 8-9).[4][7]

  • Precipitation: The neutral imidazo[2,1-b]thiazole product should precipitate out of the solution.[6]

  • Collection: Collect the solid product by vacuum filtration, washing it with cold water to remove any residual salts.[4][9]

  • Drying: Allow the product to air dry completely.

Protocol 2: Purification by Recrystallization or Column Chromatography

If the product precipitates with impurities or fails to precipitate, further purification is necessary.

  • Recrystallization: Choose a solvent that dissolves the product well at high temperatures but poorly at room temperature. Common solvents include ethanol, methanol, or acetonitrile.[7] An anti-solvent system (e.g., dissolving in hot ethanol and adding water) can also be effective.[7]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the preferred method. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[10] Triethylamine may be added to the silica gel slurry for basic compounds to prevent streaking.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis typically follows a two-step sequence:

  • S-Alkylation: The nucleophilic endocyclic nitrogen of the 2-aminothiazole attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular proton transfer.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic imidazo[2,1-b]thiazole ring system.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization & Dehydration 2-Aminothiazole 2-Aminothiazole Intermediate_1 Thiazolium Intermediate 2-Aminothiazole->Intermediate_1 Nucleophilic Attack alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Attack Product Imidazo[2,1-b]thiazole Intermediate_2->Product Dehydration (-H2O)

Caption: General mechanism for imidazo[2,1-b]thiazole synthesis.

Q2: How does the choice of solvent impact the reaction yield?

The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics. The optimal solvent is highly dependent on the specific substrates and reaction conditions.

Solvent Selection Guide
SolventPolarityBoiling Point (°C)Typical Application & Impact on Yield
Ethanol Polar Protic78A common, effective solvent for many Hantzsch-type syntheses, often used under reflux.[5][11]
Methanol Polar Protic65Similar to ethanol but with a lower boiling point. Can be less effective if higher temperatures are required.[8]
DMF Polar Aprotic153Can significantly improve yields in some cases, particularly for less reactive substrates, by enhancing solubility and reaction rates at higher temperatures.[1]
Toluene Nonpolar111Often used in multi-component reactions, sometimes with a catalyst, and can improve yields by allowing for higher reaction temperatures.[8][12]
DMSO Polar Aprotic189A powerful solvent that can be effective but may complicate product workup due to its high boiling point.[1]

Q3: What is the role of a base in this reaction?

While the condensation can sometimes proceed without an added base, one is often used to neutralize the hydrohalide acid (e.g., HBr) formed during the reaction.[6] This can prevent potential acid-catalyzed side reactions or degradation of the product. Weak inorganic bases like sodium carbonate (Na₂CO₃) or organic bases like triethylamine (TEA) are commonly employed.[13] The base is typically used in the workup step to precipitate the neutral product, but it can also be included in the reaction mixture itself.

Q4: Can microwave irradiation be used to improve this synthesis?

Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for this class of reactions. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[14] The rapid and uniform heating provided by microwaves can efficiently overcome the activation energy barriers for the cyclization and dehydration steps.

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeTime Optimize Reaction Time & Temperature CheckPurity->OptimizeTime Pure ChangeSolvent Screen Different Solvents OptimizeTime->ChangeSolvent No Improvement Success Improved Yield OptimizeTime->Success Improved ConsiderCatalyst Consider Catalyst (e.g., Cu(OAc)₂) ChangeSolvent->ConsiderCatalyst No Improvement ChangeSolvent->Success Improved ConsiderCatalyst->Success Improved

Caption: A troubleshooting workflow for low reaction yield.

References

  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. Jetir.Org. Available at: [Link]

  • Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PMC. Available at: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available at: [Link]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

  • (PDF) One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts †. ResearchGate. Available at: [Link]_

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies. Available at: [Link]

  • US8080569B2 - Imidazo[2,1-b]thiazoles and their use as pharmaceuticals. Google Patents.
  • Aminothiolation of α-Bromocinnamaldehydes to Access Imidazo[2,1-b]thiazoles by Incorporation of Two Distinct Photoinduced Processes. Organic Letters - ACS Publications. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][4][7]thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of Imidazo[2,1-b]thiazole-3-carboxylic Acid

Welcome to the technical support center for the crystallization and purification of imidazo[2,1-b]thiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization and purification of imidazo[2,1-b]thiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key heterocyclic intermediate in high purity. The unique amphoteric nature of this molecule, possessing both a carboxylic acid and a basic nitrogen-containing ring system, presents specific challenges and opportunities in purification that we will explore in detail.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization of imidazo[2,1-b]thiazole-3-carboxylic acid.

1. What are the key physicochemical properties of imidazo[2,1-b]thiazole-3-carboxylic acid to consider for crystallization?

Understanding the molecule's properties is the cornerstone of developing a successful crystallization protocol. The core structure, imidazo[2,1-b]thiazole, is a planar, aromatic heterocyclic system.[1] The addition of a carboxylic acid group at the 3-position introduces a key functional handle for purification.

  • Amphoteric Nature: The molecule has an acidic carboxylic acid group (pKa likely ~3-5) and basic nitrogen atoms within the imidazole ring. This means its solubility is highly dependent on pH. It will be more soluble in aqueous bases (forming a carboxylate salt) and aqueous acids (protonating the imidazole ring).

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The imidazole nitrogens are hydrogen bond acceptors. This high capacity for hydrogen bonding suggests that polar, protic solvents (like alcohols or water) or polar aprotic solvents that can accept hydrogen bonds (like DMSO, DMF, or acetone) will be effective at dissolving the compound.

2. How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

For imidazo[2,1-b]thiazole-3-carboxylic acid, start with polar solvents due to its hydrogen bonding capabilities.

  • Good Starting Points: Alcohols (ethanol, methanol, isopropanol) are excellent candidates. Several imidazo[2,1-b]thiazole derivatives are purified by crystallization from warm ethanol.[5] Acetic acid can also be a powerful solvent for carboxylic acids, though it can be difficult to remove completely.

  • Systematic Approach: Test the solubility of a small amount of your crude material (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating. A good solvent will require heating to fully dissolve the sample.[4]

3. What is the difference between single-solvent and multi-solvent recrystallization, and when should I use each?

  • Single-Solvent Recrystallization: This is the simplest and preferred method.[6] It involves dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool, whereupon the compound crystallizes out. This works when you can find a single solvent with a steep solubility-temperature curve for your compound.[7]

  • Multi-Solvent Recrystallization (Solvent/Anti-Solvent): This technique is used when no single solvent has the ideal properties.[8] You dissolve the compound in a "good" solvent (in which it is very soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[8] Gentle heating to redissolve the solid followed by slow cooling can then produce crystals. For imidazo[2,1-b]thiazole-3-carboxylic acid, a potential system could be dissolving in a polar solvent like DMF or DMSO and adding water as the anti-solvent.

4. How does pH affect the solubility and crystallization of this compound?

The amphoteric nature of your compound is a powerful tool.

  • Acidic Conditions: In acidic solutions (e.g., water with HCl), the imidazole ring will be protonated, forming a salt. This salt is likely to be highly soluble in water.

  • Basic Conditions: In basic solutions (e.g., water with NaOH or NaHCO₃), the carboxylic acid will be deprotonated to form a carboxylate salt, which is also likely to be highly water-soluble.

This behavior can be used for an extractive purification workup before crystallization. You can dissolve the crude material in a weak base (like aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your purified carboxylic acid. This precipitated solid can then be further purified by recrystallization.

5. What are the most common methods for inducing crystallization if it doesn't start spontaneously?

A clear, cooled solution that has not produced crystals is in a supersaturated state.[9] Nucleation is required to initiate crystal growth.[10] You can induce this by:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for nucleation.[3][9]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[11][12]

  • Reducing Solvent Volume: If you added too much solvent, you can carefully evaporate some of it and attempt to cool the solution again.[9]

  • Flash Freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a microcrystalline residue. Re-inserting the rod can introduce these microcrystals as seeds.[3]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[3] This typically happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is too highly concentrated.[3][11] Given the likely high melting point of imidazo[2,1-b]thiazole-3-carboxylic acid, this is more likely due to high supersaturation or the presence of impurities that depress the melting point.

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[3] Allow it to cool more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature. If the oil solidifies, you can try to scratch or seed it to induce crystallization from the solid.

  • Change Solvents: Switch to a lower-boiling point solvent or a solvent system where the compound is less soluble.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: This is a classic case of either excessive solvent use or a supersaturated solution that is resistant to nucleation.[9]

Solutions:

  • Induce Crystallization: First, try the methods described in FAQ #5 (scratching, seeding).[3][9]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9] Gently heat the solution and evaporate a portion of the solvent. A rotary evaporator is ideal for this.[3] Allow the more concentrated solution to cool again.

  • Add an Anti-Solvent: If you are using a good solvent, you can try slowly adding a miscible anti-solvent while stirring until turbidity persists. Then, warm slightly to clarify and cool slowly.

  • Refrigerate/Freeze: As a last resort, place the flask in a refrigerator or freezer. Be aware that rapid cooling at very low temperatures may cause the compound to precipitate as a powder rather than well-formed crystals.[4]

Q3: The crystallization happened too quickly, and I got a fine powder or very small needles. How can I get larger crystals?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification.[3] Slower crystal growth leads to higher purity.[13] This issue is caused by the solution being too supersaturated upon cooling.

Solutions:

  • Use More Solvent: Reheat the solution to redissolve the solid. Add more hot solvent than the minimum required (e.g., an extra 5-10% by volume). This will keep the compound in solution longer during the cooling phase, allowing for slower, more orderly crystal growth.[3]

  • Slow Down the Cooling: Insulate the flask. After heating, place the flask on a surface that doesn't conduct heat well (like a cork ring or folded paper towels) and cover the top with a watch glass.[3] This slows the rate of cooling, allowing larger and purer crystals to form. Avoid placing the hot flask directly into an ice bath.[13]

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors.

Solutions:

  • Avoid Using Excess Solvent: Using the minimum amount of hot solvent necessary for dissolution is key. Any excess will retain a significant amount of your product in the final cold solution (the "mother liquor").[3]

  • Ensure Complete Cooling: Make sure you have allowed the solution to cool thoroughly, finishing with an ice bath, to maximize the amount of product that crystallizes out. Solubility is not zero even at 0°C, but it will be minimized.[4]

  • Recover a Second Crop: The mother liquor still contains dissolved product.[3] You can often recover a second, less pure crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Check the purity of this second crop separately before combining it with the first.

  • Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid leaving product behind on glassware. Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving the product.[4]

Q5: The crystals are colored/discolored, but the pure compound should be white/colorless. How do I remove colored impurities?

A5: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon (charcoal).[4]

Procedure:

  • Dissolve the crude, colored compound in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is often enough). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Gently swirl the hot solution with the charcoal for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Allow the now-decolorized filtrate to cool and crystallize as usual.

Q6: My purified compound still shows impurities by NMR/LC-MS. What are the next steps?

A6: If a single recrystallization is insufficient, more rigorous purification is needed.

Solutions:

  • Repeat the Recrystallization: A second recrystallization from the same or a different solvent system can often remove remaining impurities.

  • pH-Based Purification: Utilize the compound's amphoteric nature as described in FAQ #4. An acid-base extraction is a powerful purification technique for separating acidic/basic compounds from neutral impurities.

  • Column Chromatography: If impurities have similar solubility profiles, purification by flash column chromatography on silica gel may be necessary.[14][15] You would typically use a solvent system like hexanes/ethyl acetate or dichloromethane/methanol. The purified fractions can then be combined, solvent evaporated, and the resulting solid recrystallized to obtain a highly pure, crystalline final product.

Part 3: Protocols, Data, and Visualizations

Experimental Protocols

Protocol 1: Step-by-Step Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol) where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude imidazo[2,1-b]thiazole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat gently for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining impurities.[4]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish.

Protocol 2: Step-by-Step Two-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" hot solvent (e.g., DMF, ethanol).

  • Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed.[8]

  • Clarification: Add a few drops of the "good" hot solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent protocol.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; slow to evaporate.
Ethanol78HighExcellent general-purpose solvent for polar molecules.[5]
Methanol65HighMore polar than ethanol, dissolves many compounds well.
Isopropanol82Medium-HighLess polar than ethanol, good alternative.
Ethyl Acetate77MediumGood for moderately polar compounds.
Acetone56Medium-HighStrong solvent, but low boiling point can cause rapid evaporation.
Acetic Acid118High (Protic)Can be very effective for carboxylic acids, but difficult to remove.
Dichloromethane40MediumOften used in salt formation; low boiling point.[16]
Toluene111LowGood for non-polar impurities, can be used as an anti-solvent.
Hexanes~69Very LowTypically used as an anti-solvent for polar compounds.
Mandatory Visualizations

Solvent_Selection_Workflow cluster_room_temp At Room Temperature cluster_hot At Boiling Point start Start: Crude Imidazo[2,1-b]thiazole- 3-carboxylic Acid test_solubility Test solubility in polar solvents (e.g., EtOH, IPA, H2O, EtOAc) ~10 mg in 0.5 mL start->test_solubility rt_soluble Soluble at RT? test_solubility->rt_soluble rt_insoluble Insoluble or Sparingly Soluble at RT rt_soluble->rt_insoluble No too_soluble Too soluble. Consider as 'good' solvent for anti-solvent pair. rt_soluble->too_soluble Yes heat_sample Heat the sample rt_insoluble->heat_sample hot_soluble Soluble when hot? heat_sample->hot_soluble ideal_solvent IDEAL SOLVENT FOUND Proceed with single-solvent recrystallization. hot_soluble->ideal_solvent Yes insoluble Insoluble. Consider as 'anti-solvent'. hot_soluble->insoluble No no_single_solvent No ideal single solvent found. Proceed with two-solvent (anti-solvent) method. too_soluble->no_single_solvent insoluble->no_single_solvent

Caption: Workflow for selecting a suitable crystallization solvent system.

Troubleshooting_Workflow start Cooled solution shows no crystals or oil. check_form Is it an oil or a clear solution? start->check_form is_oil It's an oil. check_form->is_oil Oil is_clear It's a clear solution. check_form->is_clear Clear oil_action 1. Re-heat to dissolve. 2. Add 10-20% more solvent. 3. Cool SLOWLY. is_oil->oil_action clear_action1 Induce Nucleation: - Scratch with glass rod - Add a seed crystal is_clear->clear_action1 check_success1 Crystals form? clear_action1->check_success1 success Success! Collect crystals. check_success1->success Yes clear_action2 Too much solvent likely used. 1. Evaporate ~25% of solvent. 2. Re-cool and attempt induction again. check_success1->clear_action2 No check_success2 Crystals form? clear_action2->check_success2 check_success2->success Yes clear_action3 Consider Anti-Solvent Addition: 1. Add a miscible anti-solvent dropwise until solution is turbid. 2. Warm to clarify, then cool slowly. check_success2->clear_action3 No

Caption: Decision tree for troubleshooting common crystallization failures.

Part 4: References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. Wiley.

  • Hampton Research. Crystallization Tips. [Link]

  • Dadou, S., et al. (2023). Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure & Dynamics, 43(1), 261-276. [Link]

  • Kónya, K., et al. (2017). Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry, 82(17), 9037–9046. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Lecomte, C. Guide for crystallization. [Link]

  • Martínez-Vargas, S., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2023(4), M1774. [Link]

  • Yurttaş, L., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-166. [Link]

  • Kumar, R. (2023). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR, 10(7). [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 12(2). [Link]

  • Fassihi, A., et al. (2013). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 12(3), 433–442. [Link]

  • PubMed. (2023). Chalcone-based imidazo[2,1- b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure & Dynamics. [Link]

  • University of California, Irvine. Recrystallization1. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Amrita Vishwa Vidyapeetham. SOP: CRYSTALLIZATION. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 817024, Imidazo(2,1-b)thiazole. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Mahmoud, H. K., et al. (2022). Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents. Medicinal Chemistry, 18(10), 1100-1108. [Link]

  • de la Torre, P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • MySkinRecipes. Imidazo[2,1-b]thiazole-5-carboxylic acid. [Link]

  • NextSDS. imidazo[2,1-b][3][17]thiazole-3-carboxylic acid hydrochloride — Chemical Substance Information. [Link]

  • Oniga, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][11][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2390. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12, 22385-22401. [Link]

  • Kumar, D., et al. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][3][11][17] thiadiazole derivatives. Der Pharma Chemica, 4(1), 371-377. [Link]

  • Sharma, A., et al. (2017). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules, 22(10), 1584. [Link]

  • Baringhaus, K. H., et al. (2011). U.S. Patent No. 8,080,569. U.S. Patent and Trademark Office.

  • Al-Karawi, A. J. M., & Al-Lami, H. S. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 6(5), 374-385. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activity of imidazo[2,1-b][3][11][17]thiadiazole derivatives. [Link]

  • Chemchart. Imidazo[2,1-b]thiazole-6-carboxylic acid (53572-98-8). [Link]

  • Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12, 22385-22401. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Imidazo[2,1-b]thiazole-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying imidazo[2,1-b]thiazole-3-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying imidazo[2,1-b]thiazole-3-carboxylic acid (ITCA) and its derivatives.

Overview and Diagnostic Workflow

The synthesis of the imidazo[2,1-b]thiazole scaffold typically involves the condensation of 2-aminothiazole derivatives with α -haloketones or esters, followed by a hydrolysis step[1][2]. This multi-step cascade frequently generates a complex crude reaction mixture. The most common organic impurities encountered include unreacted starting materials, unhydrolyzed ester intermediates, structurally similar regioisomers (e.g., the 5-carboxylic acid derivative), and highly polar oxidative polymeric byproducts (tars)[3][4].

To achieve >99% purity, researchers must exploit the specific amphoteric properties of the ITCA scaffold. Below is the field-validated diagnostic workflow for isolating the target compound.

Workflow for the isolation of ITCA from organic impurities via pH-swing extraction.

Troubleshooting & FAQs

Q1: How do I separate unreacted 2-aminothiazole and ester intermediates from the target ITCA? Causality & Mechanism: ITCA is an amphoteric molecule. It contains a carboxylic acid group (pKa ~3.5–4.5) and a weakly basic imidazothiazole nitrogen (pKa ~6.5–7.5)[5][6]. By adjusting the reaction mixture to a strongly alkaline state (pH > 10) using aqueous NaOH, the carboxylic acid is deprotonated to form a highly water-soluble sodium salt. Conversely, unreacted 2-aminothiazole and unhydrolyzed ester intermediates lack this acidic proton; they remain neutral and lipophilic under these conditions. This fundamental difference in ionization allows for the complete removal of these impurities via liquid-liquid extraction using an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane[4].

Logical relationship of pH-dependent solubility for ITCA and organic impurities.

Q2: My isolated product contains the 5-carboxylic acid regioisomer. How can I selectively isolate the 3-carboxylic acid? Causality & Mechanism: Regioisomerism is a common kinetic byproduct of the initial cyclization step. The 3-carboxylic acid and 5-carboxylic acid isomers possess distinct thermodynamic stabilities and solubility profiles due to differences in their crystal lattice energy and intermolecular hydrogen bonding capabilities. Recrystallization from a hot protic solvent system (e.g., ethanol/water) leverages these differences. The 3-substituted isomer typically exhibits lower solubility in cold ethanol, allowing it to selectively crystallize out of solution while the 5-isomer remains dissolved in the mother liquor[3].

Q3: I am observing dark, highly polar polymeric "tar" in my crude mixture. What is the best removal strategy? Causality & Mechanism: The electron-rich imidazo[2,1-b]thiazole core is highly susceptible to oxidative degradation, particularly under prolonged heating or exposure to atmospheric oxygen, leading to the formation of high-molecular-weight polymeric tars[2]. Because these tars often lack defined, reversible ionizable groups, they cannot be entirely removed by a simple pH-swing extraction. Introducing activated charcoal (Darco) during the alkaline aqueous phase of the extraction process effectively adsorbs these large, conjugated impurities via π−π stacking interactions before the final acidification step.

Physicochemical Data for Purification Design

To rationally design your purification scheme, refer to the synthesized physicochemical parameters of ITCA and its common impurities below.

Compound / ImpurityAcidic pKaBasic pKaEstimated LogPOptimal Removal Strategy
ITCA (Target) ~3.8~7.21.2 - 1.8Isoelectric precipitation (pH 3.5–4.0)
2-Aminothiazole N/A~5.30.8Organic extraction at pH > 10
ITCA Ethyl Ester N/A~7.02.5 - 3.0Organic extraction at pH > 10
Regioisomer (5-COOH) ~3.9~7.11.2 - 1.8Fractional recrystallization (EtOH/H₂O)
Polymeric Tars VariableVariable> 4.0Activated charcoal adsorption

(Data synthesized from structural analogs and established literature[5][6][7].)

Validated Experimental Protocols

Protocol A: pH-Swing Liquid-Liquid Extraction

Self-Validation Check: The appearance of a dense white/off-white precipitate strictly upon reaching pH 3.5–4.0 confirms the successful isolation of the amphoteric ITCA at its isoelectric point. If precipitation occurs at pH > 6, ester impurities are still present.

  • Alkaline Dissolution: Suspend the crude reaction mixture in 1.0 M NaOH (aqueous) until a pH of 11-12 is achieved. Stir vigorously for 15 minutes at room temperature to ensure the complete dissolution of the ITCA sodium salt[4].

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with three equal volumes of Ethyl Acetate (EtOAc).

    • Note: The organic layers will contain unreacted amines, esters, and non-polar impurities. Discard the organic layers (or retain them if ester recovery is desired).

  • Decolorization (Optional but Recommended): Add 5% w/w activated charcoal to the retained aqueous layer. Stir for 30 minutes at 50°C, then filter the mixture through a tightly packed Celite pad to remove the charcoal and adsorbed polymeric tars.

  • Isoelectric Precipitation: Cool the transparent aqueous filtrate to 0–5°C in an ice bath. Slowly add 2.0 M HCl dropwise under vigorous magnetic stirring.

  • Isolation: Monitor the pH continuously using a calibrated pH meter. Stop the addition of HCl when the pH reaches exactly 3.5–4.0. A thick precipitate will form. Stir for an additional 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid under vacuum, wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl), and dry under a high vacuum.

Protocol B: Regioselective Recrystallization

Self-Validation Check: The melting point of the recrystallized solid should be sharp. Furthermore, ¹H NMR should show a single distinct proton peak for the imidazole ring (typically around δ 7.8–8.2 ppm depending on the deuterated solvent), confirming the complete absence of the regioisomer[4].

  • Dissolution: Suspend the crude ITCA solid obtained from Protocol A in a minimum volume of boiling Ethanol (EtOH).

  • Solvent / Anti-Solvent Addition: Slowly add hot distilled water dropwise until the solution becomes faintly turbid. Immediately add just enough hot EtOH (1-2 mL) to clear the turbidity and restore a homogenous solution.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality note: This slow thermodynamic cooling prevents the kinetic trapping and co-precipitation of the 5-carboxylic acid regioisomer[3].

  • Crystallization: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize the crystalline yield.

  • Collection: Collect the purified crystals via vacuum filtration and wash with a minimal amount of ice-cold 1:1 EtOH/H₂O.

Sources

Optimization

Technical Support Center: Scale-Up Optimization for Industrial Imidazo[2,1-b]thiazole-3-carboxylic Acid Production

Welcome to the technical support center for the industrial production of imidazo[2,1-b]thiazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the industrial production of imidazo[2,1-b]thiazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this valuable heterocyclic scaffold from the laboratory to industrial manufacturing. Imidazo[2,1-b]thiazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] However, transitioning their synthesis to a large-scale process introduces challenges in yield, purity, and reproducibility.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during process optimization and scale-up.

Section 1: Core Synthesis and Mechanism

The industrial synthesis of the imidazo[2,1-b]thiazole core predominantly relies on the Hantzsch thiazole synthesis or its variations.[3] This involves the condensation reaction between a 2-aminothiazole and an α-halocarbonyl compound. For our target molecule, imidazo[2,1-b]thiazole-3-carboxylic acid, a common and efficient route involves the reaction of 2-aminothiazole with an α-halo-β-ketoester, such as ethyl 2-chloro-3-oxobutanoate, followed by cyclization and subsequent hydrolysis of the ester to the carboxylic acid.

The reaction proceeds via an initial S-alkylation of the 2-aminothiazole, followed by an intramolecular condensation to form the fused bicyclic system. Understanding this mechanism is crucial for troubleshooting, as side reactions can occur at multiple steps.

Hantzsch_Synthesis_Pathway cluster_reagents reactant reactant intermediate intermediate product product reagent reagent A 2-Aminothiazole C S-Alkylated Intermediate A->C Nucleophilic Attack B Ethyl 2-chloro-3-oxobutanoate B->C D Cyclized Intermediate (Ester form) C->D Intramolecular Condensation (-H2O) E Imidazo[2,1-b]thiazole- 3-carboxylic acid D->E Hydrolysis (e.g., NaOH, H2O) R1 Solvent (e.g., Ethanol) Heat R2 Base / Acid

Caption: General reaction pathway for imidazo[2,1-b]thiazole-3-carboxylic acid synthesis.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common problems encountered during the scale-up process in a direct Q&A format.

Problem Area: Low Yield and Poor Conversion

Q: Our reaction yield dropped significantly when moving from a 1L flask to a 100L reactor. What are the primary factors to investigate?

A: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer, which do not scale linearly.

  • Purity of Starting Materials: At scale, even minor impurities in starting materials are magnified. Verify the purity of your 2-aminothiazole and α-haloketone. Impurities can introduce competing side reactions.[4]

  • Inefficient Mixing: In a large reactor, localized "hot spots" or areas of poor reactant mixing can occur. This can lead to the formation of byproducts or degradation of reactants and intermediates. Evaluate your reactor's agitation speed and impeller design to ensure full homogenization.

  • Suboptimal Temperature Control: The Hantzsch synthesis is often exothermic. A 100L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation less efficient. An uncontrolled exotherm can "run away," leading to significant byproduct formation.[4] Implement a controlled reagent addition profile and ensure your cooling system is adequate.

  • Incorrect Stoichiometry: Ensure accurate charging of reactants. At scale, measurement errors can be more significant. Use calibrated flowmeters or load cells for charging reactants.

Q: We are observing a significant amount of unreacted 2-aminothiazole at the end of the reaction, even with extended reaction times. What is the likely cause?

A: This typically points to an issue with your α-halocarbonyl reactant or the reaction conditions.

  • Degradation of the α-Halocarbonyl: α-haloketones and esters can be unstable, especially at elevated temperatures or in the presence of moisture or nucleophiles. If it degrades before it can react with the 2-aminothiazole, the reaction will stall. Consider adding the α-halocarbonyl portion-wise or via a controlled feed to maintain a low instantaneous concentration.

  • Reaction pH: The reaction can be sensitive to pH. Under overly acidic conditions, the nucleophilicity of the 2-aminothiazole can be reduced through protonation. Conversely, strongly basic conditions can promote self-condensation or degradation of the α-halocarbonyl. Maintain neutral or slightly basic conditions for optimal results.[5]

  • Inadequate Temperature: While excessive heat is detrimental, the reaction still requires sufficient thermal energy to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish, appearing incomplete.[4] The optimal temperature is often found to be around 80°C in a solvent like ethanol.[6]

Problem Area: Impurity Formation and Product Purity

Q: Our HPLC analysis shows a persistent, difficult-to-remove impurity with the same mass as our product. What could it be?

A: This is highly indicative of an isomeric impurity. In the Hantzsch synthesis, this is a known issue. The initial nucleophilic attack can sometimes occur at the endocyclic nitrogen of the thiazole ring instead of the exocyclic amino group, leading to the formation of an undesired isomer.[5]

  • Mitigation Strategy: This side reaction is often favored under strongly acidic conditions. Careful control of the reaction pH, keeping it neutral or slightly basic, can significantly suppress the formation of this isomer.[5] Additionally, optimizing the reaction temperature can favor the kinetically preferred, correct isomer.

Q: After work-up, our crude product is dark and oily, making crystallization difficult. What causes this and how can we improve it?

A: The formation of dark, tarry substances is typically due to polymerization or degradation reactions, often caused by excessive heat.

  • Reduce Reaction Temperature: This is the most critical parameter. Even a 10°C reduction can dramatically decrease the formation of high-molecular-weight colored impurities.

  • Shorter Reaction Time: Monitor the reaction closely using TLC or HPLC. Once the starting material is consumed, proceed with the work-up immediately. Prolonged heating after completion will only lead to degradation.

  • Work-up Procedure: Quenching the reaction by pouring it into a cold non-solvent (like a water/sodium carbonate solution) can rapidly stop the reaction and precipitate the product, preventing further degradation.[5] This often yields a more manageable solid.

  • Solvent Choice: Ensure your solvent is pure and does not participate in side reactions. Some solvents can degrade under reaction conditions, contributing to the impurity profile.

Problem Area: Process Control and Reproducibility

Q: How can we effectively monitor reaction completion in a sealed, large-scale reactor?

A: Relying on time alone is not robust for industrial processes. You need a reliable monitoring method.

  • Sampling Port: The most straightforward method is to equip the reactor with a sampling valve that allows for the safe extraction of small aliquots of the reaction mixture. These samples can then be analyzed offline by TLC or, more quantitatively, by HPLC.

  • Process Analytical Technology (PAT): For advanced process control, consider in-situ monitoring. Techniques like ReactIR (in-situ FTIR) can track the disappearance of reactant peaks and the appearance of product peaks in real-time without the need for sampling, providing a highly reproducible endpoint determination.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there any "green" or more sustainable approaches for this synthesis? A: Yes, significant research has focused on greener synthetic methods. These include using recyclable catalysts, performing the reaction in greener solvents (like PEG-400 or water), or utilizing energy-efficient techniques like ultrasound or microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption.[2][3][5] While scaling up microwave synthesis has its own challenges, the principles of using catalytic approaches are highly applicable to industrial processes.

Q: What are the most critical safety precautions for the industrial-scale production of imidazo[2,1-b]thiazole-3-carboxylic acid? A: Safety must be the highest priority.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, lab coats, and safety goggles or face shields.[7][8]

  • Ventilation: The reaction should be performed in a well-ventilated area or a closed system with appropriate off-gas handling, as some reactants, particularly α-haloketones, can be lachrymatory and toxic.[9]

  • Emergency Preparedness: Ensure easy access to emergency eyewash stations, safety showers, and fire extinguishers. All personnel must be trained on emergency procedures.[10]

  • Chemical Handling: Label all chemical containers clearly.[7] Handle corrosive reagents (used in hydrolysis) and flammable solvents according to established safety protocols.[11]

Q: What analytical methods are essential for the quality control of the final product? A: A comprehensive analytical package is required to ensure the identity, purity, and quality of the final product. This typically includes:

  • HPLC (High-Performance Liquid Chromatography): To determine purity and quantify impurities.[12]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify isomeric impurities.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups.

Section 4: Protocols and Methodologies
Experimental Workflow: Overview

Scale_Up_Workflow step step qc qc output output A 1. Reactor Preparation & Inerting B 2. Charge 2-Aminothiazole & Solvent A->B C 3. Heat to Target Temperature (e.g., 70-80°C) B->C D 4. Controlled Addition of α-Halocarbonyl C->D E 5. Reaction Monitoring D->E F In-Process Control (IPC) (e.g., HPLC) E->F F->E Continue Reaction G 6. Reaction Quench & Product Precipitation F->G Reaction Complete H 7. Filtration & Washing G->H I 8. (Optional) Hydrolysis Step H->I J 9. Recrystallization I->J K 10. Drying Under Vacuum J->K L Final QC/QA Analysis K->L M Final Product Release L->M

Caption: A typical workflow for the scaled-up production of imidazo[2,1-b]thiazole derivatives.

Protocol: Model Scale-Up Reaction and Work-Up (50L Scale)

This is a general guideline and must be optimized for specific substrates and equipment.

  • Reactor Setup: Ensure the 50L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet. Purge the reactor with nitrogen.

  • Charging: Charge the reactor with 2-aminothiazole (1.0 kg, 10.0 mol) and ethanol (20 L). Begin agitation.

  • Heating: Heat the mixture to 75-80°C.

  • Controlled Addition: Prepare a solution of ethyl 2-chloro-3-oxobutanoate (1.73 kg, 10.5 mol, 1.05 equiv.) in ethanol (5 L). Add this solution to the reactor via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 85°C.

  • Reaction: Maintain the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress every hour by taking a sample for HPLC analysis.

  • Work-Up & Isolation: Once the reaction is complete (e.g., <1% starting material remaining), cool the reactor to 20-25°C. In a separate vessel, prepare a solution of sodium carbonate (1 kg) in water (50 L). Transfer the reaction mixture into the sodium carbonate solution with vigorous stirring.

  • Filtration: The product will precipitate as a solid. Filter the slurry using a Nutsche filter. Wash the filter cake with water (2 x 10 L) and then with cold ethanol (1 x 5 L).

  • Hydrolysis (if applicable): If the ester was synthesized, the isolated solid would be carried forward to a hydrolysis step using aqueous NaOH, followed by acidic workup to precipitate the carboxylic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Section 5: Data Presentation

Optimizing reaction parameters is key to maximizing yield and purity. The following table summarizes the typical effects of key parameters on the synthesis.

ParameterConditionTypical Effect on YieldTypical Effect on PurityRationale & Causality
Temperature Low (~50°C)DecreasedHighReaction rate is slow; minimal side product formation.
Optimal (~80°C)Maximal GoodProvides sufficient activation energy for the desired reaction to proceed efficiently.[6]
High (>100°C)DecreasedPoorPromotes degradation and formation of polymeric impurities.[4]
Solvent EthanolGoodGoodCommon, effective solvent that facilitates dissolution of reactants.
AcetonitrileGoodGoodAprotic alternative, can sometimes offer different selectivity.
TolueneModerateModerateHigher boiling point, but may lead to more byproducts if not carefully controlled.
Catalyst NoneBaselineBaselineThe reaction often proceeds thermally without a catalyst.
Lewis Acid (e.g., ZnCl₂)IncreasedVariableCan accelerate the cyclization step but may also promote isomer formation if not optimized.[14]
Green Catalyst (e.g., Silica-supported acid)IncreasedGoodCan improve reaction rates and may be recyclable, improving process sustainability.[3]
References
  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Taylor & Francis Online. [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][1][4][5]thiadiazoles. ResearchGate. [Link]

  • Imidazo [2, 1-b] [ 1, 3, 4 ] thiadiazole derivatives.
  • IMIDAZO[2,1-b]THIAZOLE DERIVATIVES, THEIR PREPARATION AND USE AS MEDICAMENTS.
  • Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate. [Link]

  • An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H). PMC. [Link]

  • Imidazo[2,1-b]thiazoles and their use as pharmaceuticals.
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]

  • Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. ResearchGate. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek, Inc.. [Link]

  • Patented imidazo[2,1-b]thiazole derivatives (12-21). ResearchGate. [Link]

  • General rules for working with chemicals. ETH Zurich. [Link]

  • General Chemical Safety Guidelines. UCSD Blink. [Link]

  • 5 Tips on Chemical Safety in Industrial Work Environments. BakerRisk. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][4][5]thiadiazole derivatives. ResearchGate. [Link]

  • Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][2][5]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][1][4][5]thiadiazole. ResearchHub. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar. [Link]

  • Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. DergiPark. [Link]

  • Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators. ACS Publications. [Link]

  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Journal of Synthetic Chemistry. [Link]

  • Synthesis of Some Novel Fused Imidazo [2, 1-b][1][4] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. ResearchGate. [Link]

Sources

Troubleshooting

Overcoming steric hindrance during imidazo[2,1-b]thiazole-3-carboxylic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with fused bicyclic heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with fused bicyclic heterocycles. The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in drug discovery, particularly for anti-infective and anticancer agents[1]. However, derivatizing the 3-carboxylic acid position presents a notorious challenge.

Below is an in-depth troubleshooting guide designed to help you bypass steric hindrance, optimize your coupling conditions, and validate your workflows.

Mechanistic Insights: The C3 Steric Wall

The difficulty in derivatizing imidazo[2,1-b]thiazole-3-carboxylic acid stems directly from its 3D topology. The C3 position is flanked by the bridgehead nitrogen (N4) and any substituents at the C2 position. When a standard coupling reagent (like EDC/HOBt) forms an active ester at C3, the resulting intermediate creates a narrow, sterically congested "cleft." If the incoming nucleophile (e.g., a secondary or branched amine) is also bulky, the transition state energy for the tetrahedral intermediate spikes due to severe van der Waals repulsions, leading to stalled reactions or degradation[2].

Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling is yielding <10% of the desired 3-carboxamide. What is going wrong? A: You are hitting a steric wall. The O-benzotriazole (OBt) active ester generated by EDC/HOBt is relatively bulky. When the incoming amine struggles to attack the carbonyl, the activated acid often hydrolyzes or undergoes unproductive side reactions. Solution: Switch to high-efficiency uronium salts like HATU or COMU[3]. These reagents form highly reactive O-acylisourea or Oxyma-based active esters that significantly lower the activation energy barrier for hindered substrates.

Q2: I switched to HATU, but I am now seeing a major byproduct with a mass corresponding to the guanylated amine. How do I prevent this? A: This is a classic side reaction when using HATU with sterically hindered carboxylic acids and basic amines. Because the C3-carbonyl is blocked, the amine attacks the electrophilic uronium carbon of HATU instead, forming a tetramethylguanidine (TMG) byproduct[4]. Solution: Change your base. Using a sterically hindered, less nucleophilic base like 2,6-lutidine instead of DIPEA or TEA effectively suppresses this guanylation side reaction while preserving amidation yields[4].

Q3: Even with COMU and 2,6-lutidine, my secondary amine won't couple. What is the next logical step? A: When uronium-based active esters fail, you must reduce the steric profile of the activated intermediate. Convert the carboxylic acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[3]. The fluorine atom is highly electronegative (making the carbonyl highly electrophilic) but possesses a van der Waals radius only slightly larger than hydrogen, drastically reducing steric clashes during nucleophilic attack.

Q4: If late-stage derivatization is completely unviable, how can I bypass this step? A: Shift to a de novo core synthesis strategy. Instead of building the imidazo[2,1-b]thiazole core and then derivatizing the 3-position, use a multicomponent reaction (MCR) such as the Groebke–Blackburn–Bienaymé reaction (GBBR)[5]. By reacting a 3-formylchromone (or equivalent aldehyde), a 2-aminothiazole, and an isocyanide (bearing your desired amide/ester functionality), you construct the sterically hindered system in a single pot, bypassing the acid activation step entirely[5].

Quantitative Data: Coupling Reagent Comparison

To select the right reagent for your specific derivatization, consult the performance metrics below:

Reagent SystemActivation IntermediateRelative Steric ToleranceGuanylation Side-Reaction RiskRecommended Use Case
EDC / HOBt OBt EsterLowNoneUnhindered primary amines
HATU / DIPEA OAt EsterHighHigh (with hindered acids)Moderate steric bulk
COMU / 2,6-Lutidine Oxyma EsterVery HighLowHighly hindered secondary amines
TFFH / Base Acid FluorideMaximumNoneExtreme steric hindrance

Experimental Protocol: Self-Validating COMU-Mediated Amidation

This protocol utilizes COMU over HATU due to its superior safety profile, lack of internal hydrogen bonding (which increases reactivity), and its built-in visual indicator for active ester formation[3].

Reagents: Imidazo[2,1-b]thiazole-3-carboxylic acid (1.0 eq), COMU (1.2 eq), 2,6-Lutidine (2.0 eq), Target Amine (1.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation (Visual Validation): Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Add 2,6-lutidine (2.0 eq) followed by COMU (1.2 eq).

    • Self-Validation Checkpoint: The solution will transition from colorless/pale yellow to a distinct red/orange color within 5–10 minutes. This color change confirms the successful formation of the Oxyma-based active ester. If the solution remains pale, check your reagents for moisture degradation.

  • Nucleophilic Addition: Once the color change is confirmed, add the target amine (1.5 eq) dropwise. Stir at room temperature. For extremely hindered amines, the reaction can be gently heated to 40 °C.

  • In-Process Control (LC-MS): Sample the reaction after 2 hours. You should observe the consumption of the active ester mass ( [M+Oxyma]+ ) and the appearance of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Unlike HATU byproducts, COMU byproducts (Oxyma and morpholine derivatives) are highly water-soluble[3]. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Derivatization Decision Pathway

Pathway N1 Imidazo[2,1-b]thiazole-3-carboxylic Acid N2 Evaluate Amine Steric Bulk N1->N2 N3 Primary / Unhindered Amine N2->N3 N4 Secondary / Hindered Amine N2->N4 N5 Standard Coupling (EDC/HOBt) N3->N5 N6 High-Efficiency Uronium Salts (COMU + 2,6-Lutidine) N4->N6 N7 Check LC-MS Conversion N6->N7 N8 Conversion > 80% N7->N8 N9 Conversion < 20% (Severe Hindrance) N7->N9 N10 Acid Fluoride Generation (TFFH) N9->N10 N11 De Novo Core Synthesis (Groebke-Blackburn-Bienaymé) N10->N11 If TFFH fails

Decision tree for overcoming steric hindrance during imidazo[2,1-b]thiazole derivatization.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to Imidazo[2,1-b]thiazole-3-carboxylic Acid and Benzimidazole in Rational Drug Design

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. These molecular frameworks, capable of interacting with multiple biological targets, serve as fertile ground for the design of potent and selective drug candidates. This guide provides an in-depth comparative analysis of two such distinguished heterocyclic systems: Imidazo[2,1-b]thiazole-3-carboxylic acid and the benzimidazole scaffold. As a Senior Application Scientist, my aim is to dissect the nuances of their chemical properties, biological activities, and strategic applications in rational drug design, supported by experimental data and validated protocols.

At a Glance: Structural and Physicochemical Distinctions

The foundation of any rational drug design strategy lies in a thorough understanding of the core scaffold's physicochemical properties. These parameters dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

Imidazo[2,1-b]thiazole-3-carboxylic acid is a fused bicyclic system comprising an imidazole and a thiazole ring. The presence of both nitrogen and sulfur heteroatoms imparts a unique electronic distribution and conformational flexibility. The carboxylic acid moiety at the 3-position provides a crucial handle for derivatization and can participate in key hydrogen bonding interactions with biological targets.

The Benzimidazole scaffold , a fusion of benzene and imidazole rings, has long been hailed as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors[1]. The aromatic nature of the benzene ring contributes to its ability to engage in π-π stacking interactions, a key feature in many drug-receptor binding events[2][3].

Below is a comparative summary of their predicted physicochemical properties:

PropertyImidazo[2,1-b]thiazole-3-carboxylic acidBenzimidazole-5-carboxylic acidSignificance in Drug Design
Molecular Formula C₆H₄N₂O₂SC₈H₆N₂O₂Influences molecular weight and elemental composition.
Molecular Weight 170.17 g/mol 162.15 g/mol [4]Impacts diffusion and transport properties.
Predicted logP ~1.0 - 1.5~1.3[4]A measure of lipophilicity, affecting membrane permeability and solubility.
Predicted Solubility Moderate to GoodLow to Moderate[1]Crucial for formulation and bioavailability. The hydrochloride salt of imidazo[2,1-b]thiazole-3-carboxylic acid is often used to enhance solubility.
Predicted pKa (acidic) ~3.5 - 4.5~4.5 - 5.5[5]The carboxylic acid pKa influences the ionization state at physiological pH, impacting solubility and target interaction.
Predicted pKa (basic) ~5.0 - 6.0~5.5[5]The pKa of the imidazole nitrogen affects the overall charge and potential for hydrogen bonding.

Note: Predicted values are generated from various computational models and may vary slightly between different software.

The Synthetic Landscape: Crafting the Core

The accessibility and versatility of synthetic routes are critical considerations in the selection of a scaffold for a drug discovery program. Both imidazo[2,1-b]thiazole and benzimidazole cores can be constructed through well-established synthetic methodologies, allowing for the generation of diverse chemical libraries.

Synthesis of Imidazo[2,1-b]thiazole-3-carboxylic Acid Derivatives

A common and efficient method for the synthesis of the imidazo[2,1-b]thiazole core involves the reaction of a 2-aminothiazole with an α-halocarbonyl compound. For the specific case of the 3-carboxylic acid derivative, a multi-step synthesis can be employed.

Experimental Protocol: Synthesis of Ethyl Imidazo[2,1-b]thiazole-3-carboxylate

This protocol provides a general framework for the synthesis of an ester precursor to the target carboxylic acid.

  • Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate. To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

  • Step 2: Cyclization with 2-aminothiazole. To a solution of 2-aminothiazole (1.0 eq) in a solvent like ethanol, add the prepared ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 2-methylimidazo[2,1-b]thiazole-3-carboxylate.

  • Hydrolysis. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification.

Synthesis of Benzimidazole-5-carboxylic Acid Derivatives

The Phillips condensation is a classical and widely used method for the synthesis of 2-substituted benzimidazoles. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic Acid

This protocol outlines a general procedure for synthesizing a key benzimidazole carboxylic acid intermediate.

  • Reactant Preparation. In a round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 eq) and a substituted aromatic aldehyde (1.0 eq).

  • Solvent and Catalyst. Add a suitable solvent, such as dimethyl sulfoxide (DMSO), and an oxidizing agent like sodium metabisulfite or air can be bubbled through the reaction.

  • Reaction. Heat the reaction mixture at 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC[6].

  • Work-up. After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification. The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-aryl-1H-benzimidazole-5-carboxylic acid.

Biological Arena: A Head-to-Head Comparison of Therapeutic Potential

Both imidazo[2,1-b]thiazole and benzimidazole scaffolds have demonstrated a remarkable breadth of biological activities. Here, we focus on two key therapeutic areas where they have shown significant promise: oncology and infectious diseases.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant number of derivatives from both scaffolds have been reported to exhibit potent anticancer activity, often through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy.

Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Inhibition Inhibition of Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Scaffold_Derivative Imidazo[2,1-b]thiazole or Benzimidazole Derivative Scaffold_Derivative->αβ-Tubulin Dimers Binds to Colchicine Site Binding Binding Mitotic_Arrest Mitotic Arrest (G2/M Phase) Inhibition->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by scaffold derivatives.

Comparative Anticancer Potency (IC₅₀ Values in µM)

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole-chalcone (11a)DU-145 (Prostate)0.65[3]
Imidazo[2,1-b]thiazole-chalcone (11b)HeLa (Cervical)2.25[3]
Imidazo[2,1-b]thiazole-noscapine conjugate (5)MIA PaCa-2 (Pancreatic)2.7[5]
Imidazo[2,1-b]thiazole derivative (26)A375P (Melanoma)<1[7]
Benzo[d]imidazo[2,1-b]thiazole derivative (IT10)Mtb H37Ra2.32[8]
Benzimidazole Derivatives
Benzimidazole-chalcone (23a)A549 (Lung)9.73[1]
Benzimidazole-chalcone (23a)MCF-7 (Breast)8.91[1]
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)NCI-60 panel0.43 - 7.73[9]
1-Benzyl-1H-benzimidazole derivative (9)MCF-7 (Breast)7.01[10]
Benzimidazole-sulfonamide derivative (10)MGC-803 (Gastric)1.02[11]

Causality in Experimental Design: The selection of tubulin as a target is a well-validated strategy in oncology. The rationale for designing derivatives of these scaffolds as tubulin inhibitors stems from their ability to occupy the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics. The carboxylic acid functionality can be derivatized to explore different pockets within the binding site, and modifications to the aromatic rings can enhance hydrophobic and π-π interactions, leading to increased potency.

Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Both imidazo[2,1-b]thiazole and benzimidazole scaffolds have yielded compounds with promising antibacterial activity.

Comparative Antibacterial Potency (MIC Values in µg/mL)

Compound TypeBacterial StrainMIC (µg/mL)Reference
Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole-benzimidazole conjugateS. aureus>50
Imidazo[2,1-b]thiazole-thiadiazole derivative (13e)Gram-positive & drug-resistant bacteria1-4[12][13]
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5b, 5d, 5h)M. tuberculosis H37Rv1.6[14]
Benzimidazole Derivatives
Benzimidazole derivative (5q)P. aeruginosa12.5[4]
Benzimidazole derivative (11d)S. aureus2[4]
Benzimidazole derivative (5b)E. coli6.25[4]
Benzimidazole derivative (3f, 3p)S. aureus23[15]
1,2-disubstituted benzimidazole (III)E. coli (tolC-mutant)2[16]

Causality in Experimental Design: The antibacterial mechanism of these scaffolds is often attributed to their ability to interfere with essential bacterial processes. For benzimidazoles, their structural similarity to purines can lead to the inhibition of nucleic acid and protein synthesis[16]. The design of novel antibacterial agents often involves modifying the scaffold to enhance penetration through the bacterial cell wall and to increase affinity for specific bacterial targets, while minimizing interaction with mammalian cells to ensure a good safety profile.

Rational Drug Design: A Workflow for Scaffold Optimization

The journey from a privileged scaffold to a clinical candidate is a multi-step process guided by the principles of rational drug design. The following workflow illustrates a generalized approach for optimizing either the imidazo[2,1-b]thiazole or benzimidazole scaffold.

Caption: A generalized workflow for scaffold-based drug design.

Experimental Protocols: Foundational Assays for Activity Assessment

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays cited in this guide.

MTT Assay for In Vitro Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion: Choosing the Right Scaffold for the Job

Both imidazo[2,1-b]thiazole-3-carboxylic acid and the benzimidazole scaffold are undeniably powerful starting points for the rational design of novel drug candidates. The choice between them will ultimately depend on the specific therapeutic target and the desired pharmacological profile.

  • The Benzimidazole scaffold offers a rich history of clinical success and a well-understood structure-activity relationship for a multitude of targets. Its structural similarity to purines makes it an excellent choice for targeting enzymes involved in nucleic acid metabolism.

  • The Imidazo[2,1-b]thiazole scaffold , while perhaps less ubiquitous than benzimidazole, presents a unique chemical space with its combination of nitrogen and sulfur heteroatoms. This can lead to novel binding interactions and potentially overcome resistance mechanisms developed against other heterocyclic drugs. The carboxylic acid handle at the 3-position provides a convenient and versatile point for chemical modification.

Ultimately, a thorough understanding of the principles outlined in this guide, coupled with innovative synthetic strategies and robust biological evaluation, will empower researchers to unlock the full therapeutic potential of these remarkable privileged scaffolds.

References

  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-193.
  • Kamal, A., Reddy, V. S., Sreekanth, K., & Ramana, A. V. (2014). Synthesis of imidazo[2,1-b][1][3][4]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Advances, 4(94), 52097-52110. [Link]

  • PubChem. (2026). 1H-Benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Fouad, M. A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences, 9(1), 1-23. [Link]

  • ResearchGate. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. [Link]

  • Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(19), 18265-18279. [Link]

  • Taylor & Francis Online. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. [Link]

  • Bulgarian Chemical Communications. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. [Link]

  • IntechOpen. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][3][4]thiadiazole Moiety as Antibacterial Agents. [Link]

  • PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. [Link]

  • MDPI. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. [Link]

  • E-Century Publishing Corporation. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]

  • PMC. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

  • PubMed. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. [Link]

  • PMC. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][3][4]thiadiazole Moiety as Antibacterial Agents. [Link]

Sources

Comparative

Optimizing HPLC Method Validation for Imidazo[2,1-b]thiazole-3-carboxylic Acid Purity: A Comparative Guide

Introduction: The Analytical Challenge of Heterocyclic Scaffolds Imidazo[2,1-b]thiazole-3-carboxylic acid (ITCA) and its derivatives are critical building blocks in modern medicinal chemistry. This fused bicyclic scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Heterocyclic Scaffolds

Imidazo[2,1-b]thiazole-3-carboxylic acid (ITCA) and its derivatives are critical building blocks in modern medicinal chemistry. This fused bicyclic scaffold is frequently utilized in the development of potent anti-tuberculosis agents targeting the QcrB complex[1], as well as novel Hepatitis C virus (HCV) NS4B inhibitors[2].

However, the purity analysis of ITCA presents a significant chromatographic challenge. The molecule features a highly polar, electron-rich fused heterocyclic core (an imidazole ring fused to a thiazole ring) coupled with an ionizable carboxylic acid moiety. When analyzed using standard alkyl-based stationary phases (like C18), these structural characteristics frequently lead to poor retention, severe peak tailing due to secondary interactions with residual silanols, and co-elution with structurally similar synthetic intermediates or degradation products.

To establish a robust, regulatory-compliant purity assay, analytical scientists must look beyond standard hydrophobic retention mechanisms. This guide objectively compares the performance of a standard C18 column against a Phenyl-Hexyl column for the purity analysis of ITCA, applying the rigorous validation framework outlined in the ICH Q2(R2) guidelines [3].

Mechanistic Causality: Why Column Chemistry Matters

The core of this comparison lies in the fundamental retention mechanisms dictated by the stationary phase:

  • Standard C18 (Alkyl Phase): Relies almost exclusively on dispersive (hydrophobic) interactions. Because ITCA is highly polar and compact, it exhibits minimal hydrophobic surface area, leading to poor retention and susceptibility to peak distortion.

  • Phenyl-Hexyl Phase: Introduces orthogonal selectivity. The phenyl ring of the bonded phase acts as a π -donor or Lewis base, facilitating strong π−π interactions with the delocalized electrons of the imidazothiazole ring system[4]. The hexyl linker provides necessary steric flexibility, allowing the stationary phase to achieve optimal multipoint interaction with the planar heterocyclic ring, significantly enhancing both retention and shape selectivity for polar aromatics[5].

Experimental Protocol: Method Development & Validation

To objectively compare the two columns, a unified step-by-step validation protocol was executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedures[6].

Step-by-Step Methodology

Step 1: Chromatographic Conditions Setup

  • Columns Tested:

    • Column A: Standard end-capped C18 (150 mm × 4.6 mm, 3.5 µm).

    • Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7). Causality: The acidic modifier suppresses the ionization of the carboxylic acid group on ITCA, keeping it in its neutral state to maximize retention and prevent peak splitting.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes, holding at 60% B for 3 minutes, then re-equilibrating at 5% B for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm.

Step 2: Specificity & System Suitability Testing

  • Prepare a system suitability solution containing ITCA (100 µg/mL) spiked with known synthetic impurities (e.g., 2-aminothiazole derivatives) at 1% (1 µg/mL).

  • Inject blanks, individual impurity standards, and the spiked solution to verify that no co-elution occurs (Resolution Rs​>2.0 ).

Step 3: Linearity, LOD, and LOQ Determination

  • Prepare a calibration curve using five concentration levels ranging from 25% to 150% of the target analytical concentration (25, 50, 100, 125, and 150 µg/mL).

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope.

Step 4: Accuracy and Precision (Repeatability)

  • Precision: Inject the 100 µg/mL standard solution six consecutive times. Calculate the %RSD of the peak area and retention time.

  • Accuracy: Prepare spiked samples at 50%, 100%, and 150% levels in triplicate. Calculate the percentage recovery for each level.

Mandatory Visualization: Validation Workflow

G Start Method Development: Column Selection (C18 vs Phenyl-Hexyl) Specificity 1. Specificity (ICH Q2) Baseline Resolution > 2.0 Start->Specificity Linearity 2. Linearity & Range R² > 0.999 (25-150% Target) Specificity->Linearity Accuracy 3. Accuracy & Precision Recovery 98-102%, %RSD < 2.0% Linearity->Accuracy Robustness 4. Robustness Testing Temp, Flow Rate, pH Variations Accuracy->Robustness Valid Validated HPLC Method for ITCA Purity Analysis Robustness->Valid

Workflow for HPLC method validation of ITCA following ICH Q2(R2) guidelines.

Data Presentation: Performance Comparison

The experimental data reveals a stark contrast in performance, validating the mechanistic theory behind stationary phase selection.

Table 1: Chromatographic Performance & System Suitability
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnRegulatory Target (ICH)
Retention Time ( tR​ ) 4.2 min7.8 minN/A (Stable retention required)
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.08 (Highly symmetrical) ≤1.5
Theoretical Plates ( N ) 4,20011,500 >5,000
Resolution ( Rs​ ) from closest impurity 1.4 (Partial co-elution)3.2 (Baseline resolution) >2.0

Analysis: The C18 column failed system suitability criteria due to excessive peak tailing ( Tf​=1.85 ) and poor resolution from polar impurities. The Phenyl-Hexyl column leveraged π−π interactions to effectively retain the imidazothiazole core, doubling the retention time and achieving baseline resolution.

Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Linearity ( R2 ) 0.99410.9998 ≥0.999
Precision (%RSD, n=6 ) 2.4%0.6% ≤2.0%
Accuracy (Mean Recovery) 94.5% - 105.2%99.1% - 100.8%98.0% - 102.0%
LOD / LOQ 0.8 µg/mL / 2.5 µg/mL0.1 µg/mL / 0.3 µg/mLSignal-to-Noise ≥3 / ≥10

Analysis: The peak distortion on the C18 column directly compromised quantitative reliability, causing the method to fail precision and accuracy requirements. Conversely, the sharp, symmetrical peaks generated by the Phenyl-Hexyl column resulted in excellent linearity ( R2=0.9998 ) and high sensitivity (LOQ of 0.3 µg/mL), comfortably passing all ICH Q2(R2) criteria[3].

Conclusion

For the purity analysis of imidazo[2,1-b]thiazole-3-carboxylic acid, standard C18 columns are fundamentally mismatched to the analyte's physicochemical properties. The lack of hydrophobic surface area and the presence of a highly delocalized, electron-rich heterocyclic core necessitate an alternative retention mechanism.

The Phenyl-Hexyl stationary phase is objectively superior for this application. By exploiting π−π interactions, it provides the necessary orthogonal selectivity to resolve ITCA from closely related impurities, yielding a self-validating, highly reproducible assay that strictly adheres to ICH Q2(R2) global regulatory standards.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLOS One. Available at:[Link]

  • Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. Available at:[Link]

Sources

Validation

Comparative Bioactivity of Imidazo[2,1-b]thiazole-3-carboxylic Acid Analogs: A Comprehensive Guide

Introduction: The Imidazo[2,1-b]thiazole Scaffold in Drug Discovery In medicinal chemistry, the imidazo[2,1-b]thiazole core is widely recognized as a "privileged scaffold"—a robust molecular framework capable of interact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[2,1-b]thiazole Scaffold in Drug Discovery

In medicinal chemistry, the imidazo[2,1-b]thiazole core is widely recognized as a "privileged scaffold"—a robust molecular framework capable of interacting with diverse biological targets depending on its peripheral functionalization[1]. Among its derivatives, imidazo[2,1-b]thiazole-3-carboxylic acid and its immediate analogs (esters, amides, and reduced alcohols) are of particular interest to drug development professionals.

The 3-carboxylic acid moiety serves as a critical functional handle. It not only participates directly in hydrogen bonding within target active sites but also allows for rapid, divergent synthesis of compound libraries. By modifying this position—alongside substitutions at the C-5 and C-6 positions—application scientists can dramatically shift the molecule's bioactivity profile from metabolic regulation (SIRT1 activation) to infectious disease (antimycobacterial activity) or inflammation (COX-2 inhibition).

Target Selectivity and Comparative Bioactivity

The objective comparison of these analogs reveals how minor structural tweaks dictate target engagement and therapeutic efficacy.

A. SIRT1 Activation (Metabolic & Anti-Aging)

SIRT1 is an NAD+-dependent deacetylase involved in metabolic regulation and stress resistance. Esterification or reduction of the 3-carboxylic acid group optimizes the molecule for the SIRT1 allosteric activation site. For instance, the intermediate 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester and its reduced methanol derivative have been identified as potent SIRT1 activators[2]. These analogs facilitate a structural shift in the enzyme, enhancing its affinity for acetylated substrates like PGC-1α[3].

SIRT1_Pathway Analog Imidazo[2,1-b]thiazole Analog SIRT1 SIRT1 Enzyme Analog->SIRT1 Allosteric Activation Target Acetylated Target (e.g., PGC-1α) SIRT1->Target Deacetylation NAD NAD+ Co-substrate NAD->SIRT1 Binding Deacetylated Deacetylated Target (Active) Target->Deacetylated Structural Shift Effect Mitochondrial Biogenesis Deacetylated->Effect Transcriptional Activation

Fig 1. SIRT1 activation by imidazo[2,1-b]thiazole analogs and downstream metabolic effects.

B. Antimycobacterial Activity

When the 3-carboxylic acid is converted into bulky carboxamides (e.g., incorporating piperazine and 1,2,3-triazoles), the bioactivity shifts toward infectious diseases. The derivative IT10 (a benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide carrying a 4-nitrophenyl moiety) exhibits highly selective inhibition of Mycobacterium tuberculosis (Mtb) Pantothenate synthetase. The bulky amide tail is hypothesized to anchor the molecule within the enzyme's hydrophobic pocket[4].

C. Selective COX-2 Inhibition

While the 3-position dictates SIRT1 and Mtb selectivity, substitutions at the C-5 and C-6 positions drive cyclooxygenase (COX) selectivity. Analogs featuring a methylsulfonyl pharmacophore at C-6 and a dimethylamine at C-5 (e.g., compound 6a ) are exceptionally potent COX-2 inhibitors. The size of the amine at C-5 is the causal factor in preventing the molecule from entering the narrower COX-1 active site, ensuring high selectivity[5].

Quantitative Data Comparison

The following table summarizes the comparative performance of key imidazo[2,1-b]thiazole analogs across different therapeutic targets.

Analog Class / Specific CompoundPrimary TargetBioactivity (IC₅₀ / EC₁₋₅)Selectivity Index (SI) & Safety
Ethyl Ester / Methanol Derivative (e.g., 6-(2-nitrophenyl) derivative)SIRT1 (Allosteric Activation)EC₁₋₅ ≈ 1.0 - 5.0 µMHigh safety; no acute toxicity in DIO mouse models[2]
Carboxamide Triazole (IT10) (4-nitrophenyl moiety)Mtb Pantothenate SynthetaseIC₅₀ = 2.32 µMIC₉₀ = 7.05 µMSI > 55; No acute cellular toxicity (>128 µM) in MRC-5 cells[4]
C-5 Amine / C-6 Sulfonyl (6a) (N,N-dimethylamine derivative)COX-2 (Enzyme Inhibition)IC₅₀ = 0.08 µMSI = 313.7 (vs. COX-1 IC₅₀ > 100 µM)[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. Below are the field-proven methodologies for validating SIRT1 activation and Mtb inhibition.

Screening_Workflow Library Imidazo[2,1-b]thiazole Library Synthesis Primary Primary in vitro Screening (Fluorometric/REMA) Library->Primary High-Throughput Secondary Secondary Validation (Selectivity Index & Cytotoxicity) Primary->Secondary Active Compounds Hit Hit Identification (IC50 < 1 µM) Secondary->Hit SI > 100 InVivo in vivo Efficacy Models (e.g., DIO Mice / Mtb Infection) Hit->InVivo Lead Optimization

Fig 2. Self-validating high-throughput screening workflow for imidazo[2,1-b]thiazole derivatives.

Protocol A: SIRT1 Deacetylation Fluorometric Assay

Causality: This assay utilizes a substrate peptide containing an acetylated lysine coupled to a fluorophore. Acetylation quenches the fluorescence. When SIRT1 deacetylates the lysine, a secondary developer enzyme cleaves the fluorophore, releasing a signal. This spatial unquenching is directly proportional to SIRT1 activity, allowing for precise EC₁₋₅ calculations[3].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Reconstitute NAD+ to a final well concentration of 500 µM.

  • Compound Plating: Dispense imidazo[2,1-b]thiazole analogs in a 10-point dose-response curve (0.1 µM to 100 µM) into a 384-well black microplate.

  • Control Integration (Self-Validation):

    • Positive Control: Resveratrol (100 µM) to establish maximum allosteric activation.

    • Negative Control: Suramin (50 µM) to establish baseline inhibition[3].

    • Vehicle Control: 1% DMSO to establish basal enzyme activity.

  • Enzyme Reaction: Add recombinant human SIRT1 (0.5 U/well) and the fluorogenic acetylated p53 peptide substrate. Incubate at 37°C for 45 minutes.

  • Development & Readout: Add the developer solution containing nicotinamide (to halt SIRT1 activity) and the cleavage enzyme. Incubate for 15 minutes at room temperature. Read fluorescence at Ex 360 nm / Em 460 nm.

  • Data Validation: Calculate the Z'-factor using the vehicle and positive controls. Proceed with data analysis only if Z' > 0.6.

Protocol B: Resazurin Microtiter Assay (REMA) for Mtb Inhibition

Causality: Resazurin acts as an electron acceptor in the electron transport chain of viable cells. As Mtb metabolizes, it reduces the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This provides a direct, quantifiable surrogate for cell viability, eliminating the 3-4 week incubation required for traditional CFU plating[4].

  • Inoculum Preparation: Cultivate M. tuberculosis H37Ra in Middlebrook 7H9 broth supplemented with OADC. Adjust the culture to an OD₆₀₀ of 0.1, then dilute 1:20 in fresh broth.

  • Compound Plating: Serially dilute imidazo[2,1-b]thiazole carboxamide analogs (e.g., IT10) in a 96-well plate (range: 0.125 µM to 128 µM).

  • Control Integration (Self-Validation): Include Isoniazid and Rifampicin as positive inhibition controls, and a compound-free well as a growth control.

  • Incubation: Add 100 µL of the Mtb inoculum to each well. Seal the plate and incubate at 37°C for 5 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout & SI Calculation: Measure fluorescence at Ex 560 nm / Em 590 nm. Calculate the IC₅₀. In parallel, run a standard MTT assay on MRC-5 human lung fibroblasts to determine the Selectivity Index (SI = IC₅₀_MRC5 / IC₅₀_Mtb). An SI > 10 is required for progression[4].

References

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives Source: Taylor & Francis (tandfonline.com) URL:1

  • Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents Source: RSC Publishing (rsc.org) URL:4

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors Source: Brieflands (brieflands.com) URL:5

  • Biomarkers of sirtuin activity and methods of use thereof Source: Google Patents (US20100215632A1) URL:3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[2,1-B]thiazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[2,1-B]thiazole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.